Structure Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine: A Comprehensive Analytical Framework
Executive Summary & Structural Significance The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (Molecular Formula: ) is a highly rigid, fused bicyclic scaffold widely utilized in medicinal chemistry. By fusing a cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (Molecular Formula:
) is a highly rigid, fused bicyclic scaffold widely utilized in medicinal chemistry. By fusing a cyclopentane ring to the b-face of a pyridine core, chemists lock the alkyl chain into a specific conformation, creating a privileged pharmacophore used in the development of kinase inhibitors and renal outer medullary potassium (ROMK) channel inhibitors [1].
Elucidating the exact structure of this molecule requires distinguishing it from its regioisomers (such as the c-fused analog) and confirming the position of the primary amine. This whitepaper provides an authoritative, multi-modal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously determine its molecular architecture.
Analytical Strategy & Workflow
To ensure absolute structural certainty, we employ an orthogonal analytical workflow. We do not rely on a single technique; rather, each method validates the findings of the previous one. HRMS establishes the exact elemental composition, 1D NMR maps the basic functional groups, 2D NMR proves the exact connectivity and ring fusion points, and FT-IR provides independent verification of the primary amine.
Fig 1. Sequential analytical workflow for the structure elucidation of fused bicyclic pyridines.
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: Before analyzing the spatial arrangement of atoms, the exact elemental composition must be confirmed to rule out isobaric impurities. We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS in positive ion mode.
Theoretical Monoisotopic Mass: 134.0844 Da
Expected
Ion: m/z 135.0917
Upon collision-induced dissociation (CID), the molecule exhibits a characteristic neutral loss of
(-17.0265 Da), yielding a prominent product ion at m/z 118.0652. This fragmentation pathway explicitly confirms the presence of an exocyclic primary amine rather than an endocyclic secondary amine [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the topology of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine. The electronic environment of the molecule is heavily influenced by the
(mesomeric) electron-donating effect of the C-2 amine, which significantly shields the ortho-position (C-3).
1D NMR (1H and 13C) & 2D Connectivity
The Pyridine Core: The
NMR spectrum displays two distinct aromatic doublets at ~6.35 ppm (H-3) and ~7.15 ppm (H-4) with an ortho-coupling constant of Hz. The extreme upfield shift of H-3 is a direct causal result of the electron density pushed into the ring by the adjacent group.
The Cyclopentyl Ring: The aliphatic region reveals a continuous three-carbon spin system confirmed by
COSY: a triplet at 2.75 ppm (H-5), a quintet at 2.05 ppm (H-6), and a triplet at 2.85 ppm (H-7).
HMBC: Proving the [b]-Fusion
The critical challenge in this elucidation is proving that the cyclopentane ring is fused at the b-face (C-2/C-3 bond of the original pyridine, which corresponds to C-7a and C-4a in the fused numbering system) rather than the c-face. Heteronuclear Multiple Bond Correlation (HMBC) solves this by detecting long-range (
and ) carbon-proton interactions.
Fig 2. Critical HMBC correlations establishing the cyclopenta[b]pyridine ring fusion.
Comprehensive NMR Assignment Data
The following table synthesizes the quantitative chemical shifts and multiparametric correlations required to validate the structure [3].
Position
Shift (ppm)
Shift (ppm)
Multiplicity ( in Hz)
COSY Correlations
Key HMBC Correlations ()
1 (N)
-
-
-
-
-
2 (C)
158.2
-
-
-
-
2-
-
4.85
br s (2H)
-
C-2, C-3
3 (CH)
108.5
6.35
d (8.2) (1H)
H-4
C-2, C-4, C-4a
4 (CH)
132.4
7.15
d (8.2) (1H)
H-3
C-2, C-3, C-4a, C-7a
4a (C)
125.1
-
-
-
-
5 ()
30.2
2.75
t (7.5) (2H)
H-6
C-4, C-4a, C-6, C-7a
6 ()
23.5
2.05
p (7.5) (2H)
H-5, H-7
C-4a, C-5, C-7, C-7a
7 ()
34.1
2.85
t (7.5) (2H)
H-6
C-5, C-6, C-7a, C-4a
7a (C)
160.3
-
-
-
-
Vibrational Spectroscopy (FT-IR)
FT-IR serves as an orthogonal validation mechanism for the functional groups identified via NMR.
Primary Amine Confirmation: The spectrum exhibits two distinct, sharp absorption bands at 3450
(asymmetric stretch) and 3320 (symmetric stretch). The presence of two bands explicitly confirms a primary amine (), validating the integration of the broad singlet at 4.85 ppm in the NMR spectrum.
Aromatic Framework: A strong, sharp band at 1610
corresponds to the stretching of the pyridine ring, while bands between 2950–2850 confirm the aliphatic stretching of the fused cyclopentyl ring.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
Gradient Elution:
Mobile Phase A: 0.1% Formic Acid in
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the ESI-TOF in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V.
Validation Check: Calibrate internally using Leucine Enkephalin. The mass error for the
peak must be ppm to validate the formula .
Protocol 2: Multiparametric NMR Acquisition
Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of DMSO-
(99.9 atom % D). Causality: DMSO- is specifically chosen over to slow down the proton exchange rate of the primary amine, allowing the signal to be clearly observed. Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm CryoProbe to maximize the signal-to-noise ratio for 2D carbon experiments.
1D Acquisition:
NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
NMR: 1024 scans, D1 of 2.0 s, utilizing WALTZ-16 decoupling to remove scalar couplings.
2D HMBC Acquisition: Acquire with 80
increments and 32 scans per increment. Optimize the long-range coupling delay for Hz (typically ~62.5 ms) to capture the critical and correlations required to prove the ring fusion.
Conclusion
The structural elucidation of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine relies on a rigorous, self-validating analytical matrix. ESI-HRMS confirms the exact molecular formula, while 1D NMR and FT-IR establish the presence of the primary amine and the highly conjugated pyridine core. Ultimately, it is the 2D HMBC correlations—specifically the interactions between the cyclopentyl protons (H-5, H-7) and the bridgehead carbons (C-4a, C-7a)—that definitively prove the b-face fusion, distinguishing this molecule from all other potential regioisomers.
References
European Patent Office. (2011). INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL (Patent No. EP2632464B1). Google Patents.
World Intellectual Property Organization. (2008). Pyridine compounds and methods of their use (Patent No. WO2008063625A2). Google Patents.
Exploratory
Comprehensive Spectroscopic Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine: A Technical Guide for Drug Discovery
Introduction & Pharmacological Relevance The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3)[1] is a highly versatile fused bicyclic scaffold characterized by a pyridine ring annulated with a cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The compound 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3)[1] is a highly versatile fused bicyclic scaffold characterized by a pyridine ring annulated with a cyclopentane moiety. As a Senior Application Scientist, I frequently encounter this core in advanced drug discovery programs. It serves as a critical structural motif in the design of highly selective renal outer medullary potassium (ROMK) channel inhibitors, which are targeted for the treatment of hypertension and cardiovascular diseases [1][2]. Furthermore, substituted derivatives of this scaffold are actively utilized as potent cannabinoid receptor ligands for neurological and immunological indications [2][3].
Accurate structural elucidation of this compound—and its functionalized derivatives like methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate [4][4]—is paramount. This whitepaper provides an in-depth, self-validating analytical framework for the complete spectroscopic characterization of this core, detailing the causality behind each experimental parameter.
Orthogonal Analytical Workflow
Figure 1: Orthogonal spectroscopic workflow for structural validation.
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating; it should contain internal checks that immediately flag compromised data.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: To accurately map the carbon framework without Nuclear Overhauser Effect (NOE) bias, specific relaxation delays and decoupling strategies must be enforced.
Step-by-Step Methodology:
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Calibration: Tune the probe to ¹H (500 MHz) and ¹³C (125 MHz). Shim the Z1-Z5 axes until the deuterium lock level variance is <1%.
Acquisition:
¹H NMR: Acquire 16 scans with a 30° pulse angle and a T1 relaxation delay (D1) of 2.0s.
¹³C NMR: Acquire 1024 scans using inverse power-gated decoupling (WALTZ-16) with a D1 of 3.0s to ensure complete relaxation of the quaternary bridgehead carbons (C4a, C7a).
Self-Validation Check: Integrate the residual CHCl₃ peak (7.26 ppm). The integration ratio of the central cyclopentane multiplet (C6-H₂, ~2.05 ppm) to the aromatic doublet (C3-H, ~6.35 ppm) must strictly equal 2.00:1.00. A deviation >5% indicates overlapping impurities or incomplete relaxation, mandating re-acquisition.
UPLC-ESI-HRMS
Causality: Electrospray ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen and primary amine readily accept protons, yielding an intense [M+H]⁺ ion.
Step-by-Step Methodology:
Dilution: Prepare a 1 µg/mL solution in LC-MS grade 50:50 Water:Acetonitrile.
Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).
Acquisition: Operate the ESI source at a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Acquire in MSᴱ mode (m/z 50-1000).
Self-Validation Check: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass. The acquisition system must be programmed to halt if the lock-mass accuracy deviates by >3 ppm, ensuring absolute isotopic fidelity.
ATR-FTIR Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to eliminate the risk of hygroscopic moisture absorption, which obscures the critical N-H stretching region.
Step-by-Step Methodology:
Background: Clean the diamond crystal with isopropanol and acquire a 32-scan background.
Application: Compress 2-3 mg of the neat solid onto the crystal using the anvil.
Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Self-Validation Check: Inspect the background scan at 3400 cm⁻¹. A perfectly flat baseline confirms a dry crystal. Any broad band here invalidates the background.
Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H and ¹³C NMR spectra provide a definitive map of the molecule's connectivity. A key mechanistic insight here is the profound shielding of the C3 position. The primary amine at C2 acts as a strong π-electron donor (+M effect). This electron density is delocalized directly onto the ortho (C3) position, pushing its ¹³C resonance significantly upfield to 107.4 ppm, serving as a diagnostic marker for 2-amino substitution.
High-resolution mass spectrometry confirms the exact molecular formula (C▱H₁₀N₂). The protonated molecule [M+H]⁺ appears at m/z 135.0917. The fragmentation is driven by two primary thermodynamic pathways: the expulsion of ammonia (a hallmark of primary aromatic amines) and the cleavage of the cyclopentene ring via the loss of ethylene.
Figure 2: Primary ESI-HRMS fragmentation pathways of the [M+H]+ ion.
Infrared spectroscopy provides orthogonal confirmation of the functional groups, specifically distinguishing the primary amine from potential secondary amine isomers.
The comprehensive spectroscopic profiling of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine relies on a synthesis of high-resolution exact mass data, multidimensional NMR, and vibrational spectroscopy. By enforcing self-validating instrumental protocols and understanding the electronic causality behind chemical shifts (such as the +M shielding of C3), researchers can confidently utilize this scaffold in the development of next-generation therapeutics.
References
INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL (EP 2632464 B1) . European Patent Office. Available at:[2]
Pyridine compounds and methods of their use (WO2008063625A2) . World Intellectual Property Organization. Available at:[3]
The Cyclopenta[b]pyridine Scaffold: Discovery, Synthesis, and Pharmaceutical Applications
Executive Summary The cyclopenta[b]pyridine core (often referred to historically as 5H-1-pyrindine or 6,7-dihydro-5H-cyclopenta[b]pyridine) represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopenta[b]pyridine core (often referred to historically as 5H-1-pyrindine or 6,7-dihydro-5H-cyclopenta[b]pyridine) represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Characterized by a fused cyclopentane and pyridine ring system, this scaffold imparts unique electronic properties, structural rigidity, and optimal lipophilicity to therapeutic molecules. Originally explored as a basic building block in heterocyclic chemistry, cyclopenta[b]pyridine derivatives have evolved into critical intermediates for blockbuster drugs, ranging from fourth-generation cephalosporin antibiotics to highly selective oral calcitonin gene-related peptide (CGRP) receptor antagonists for migraine prevention[1][2].
This whitepaper provides an in-depth technical analysis of the discovery, structural rationale, and synthetic methodologies surrounding cyclopenta[b]pyridine compounds, designed for researchers and drug development professionals.
Historical Context & Structural Rationale
The discovery and utilization of cyclopenta[b]pyridines gained significant traction in the late 20th century as medicinal chemists sought to modify existing pyridine rings to improve binding affinities and metabolic stability.
Mechanistic Rationale for the Scaffold
From an empirical standpoint, fusing a cyclopentyl ring to a pyridine core achieves three critical objectives in drug design:
Conformational Restriction: The fused five-membered ring locks the molecule into a rigid planar geometry, reducing the entropic penalty upon binding to target receptors.
Electronic Modulation: The aliphatic cyclopentyl ring acts as a mild electron-donating group via hyperconjugation, subtly increasing the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This enhances hydrogen bonding or coordinate covalent interactions (e.g., in quaternary ammonium salt formation).
Metabolic Shielding: The steric bulk of the cyclopentyl ring shields the adjacent positions on the pyridine ring from rapid cytochrome P450-mediated oxidation, prolonging the drug's half-life.
Beyond pharmaceuticals, the unique geometry of the 1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium cation has recently been patented as a highly effective Structure Directing Agent (SDA) for the synthesis of complex industrial zeolites (e.g., EMM-64), demonstrating the scaffold's versatile topology[3].
Pharmaceutical Case Studies
Cefpirome: Overcoming β-Lactamase Resistance
Cefpirome is a fourth-generation cephalosporin antibiotic designed to combat severe Gram-positive and Gram-negative bacterial infections[1]. The defining structural feature of Cefpirome is the incorporation of a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core[4].
Causality in Design: The quaternized cyclopenta[b]pyridinium group creates a zwitterionic molecule that rapidly penetrates the outer membrane porins of Gram-negative bacteria. Furthermore, the steric bulk of the fused ring system physically obstructs the active site of β-lactamase enzymes, preventing the hydrolysis of the critical β-lactam ring[4].
Logical workflow for the synthesis of Cefpirome via cyclopenta[b]pyridine.
Atogepant: Conquering the CGRP Receptor
Atogepant is a first-in-class oral CGRP receptor antagonist approved for the preventative treatment of episodic migraines[2][5]. It features a highly complex (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] core.
Causality in Design: The CGRP receptor (a complex of CALCRL and RAMP1) features a deep, narrow hydrophobic binding pocket. The spiro-fusion of the cyclopenta[b]pyridine ring forces the molecule into a rigid, orthogonal 3D conformation. This exact geometry is required to competitively block the endogenous CGRP neuropeptide from binding, effectively halting the vasodilation and neuroinflammation cascade that triggers migraines[2][5].
Mechanism of CGRP receptor antagonism by Atogepant.
Modern Synthetic Methodologies
Classical Vilsmeier-Haack Route
The industrial standard for synthesizing the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine relies on the cyclocondensation of cyclopentanone and benzylamine[6]. The reaction utilizes a Vilsmeier-Haack reagent (POCl₃/DMF) to provide the necessary carbon atom to close the pyridine ring, yielding a chlorinated intermediate that is subsequently reduced[6][7].
Advanced Palladium-Catalyzed Cascade Reactions
Recent advancements (published in 2026) have introduced highly atom-economical methods for constructing substituted cyclopenta[b]pyridines. A breakthrough Pd(0) π-Lewis base-initiated cascade transformation of 1,3-enyne-tethered malononitriles allows for the rapid assembly of these frameworks[8]. The mechanism proceeds through intramolecular vinylogous addition, cis/trans isomerization, Suzuki coupling, and 6π-aza-electrocyclization, offering unprecedented enantioselectivity when using chiral sulfinamide–phosphine ligands[8].
Experimental Protocol: Self-Validating Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine
To ensure trustworthiness and reproducibility, the following protocol outlines the classical route with built-in validation checkpoints[4][6].
Step 1: Enamine Formation & Acetylation
Reaction: Combine commercially available cyclopentanone (1.0 eq) and benzylamine (1.05 eq) in toluene. Reflux using a Dean-Stark trap until water ceases to collect.
Validation Checkpoint: The theoretical volume of water must be collected. IR spectroscopy of the crude should show the disappearance of the C=O stretch (~1740 cm⁻¹) and the appearance of a C=C stretch (~1640 cm⁻¹).
Acetylation: Cool to 0°C and add acetic anhydride (1.2 eq) dropwise. Stir for 2 hours at room temperature to yield the N-acetyl enamine.
Step 2: Vilsmeier-Haack Cyclization
Reaction: In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (2.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0°C.
Coupling: Add the N-acetyl enamine dropwise to the Vilsmeier reagent. Heat the mixture to 90°C for 4 hours.
Quench & Extract: Carefully pour the mixture over crushed ice and neutralize with saturated Na₂CO₃. Extract with dichloromethane (DCM).
Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should reveal a new UV-active spot. Purify via silica gel chromatography to isolate 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. LC-MS will confirm the [M+H]⁺ mass with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
Step 3: Dechlorination
Reaction: Dissolve the chlorinated intermediate in methanol. Add 10% Pd/C (10 mol%) and triethylamine (1.5 eq, as an acid scavenger).
Hydrogenation: Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours.
Validation Checkpoint: The reaction is complete when hydrogen uptake ceases. Filter through Celite to remove the catalyst. The final product, 6,7-dihydro-5H-cyclopenta[b]pyridine, will appear as a colorless to pale yellow liquid[1]. ¹H NMR will show the disappearance of the C-2 chlorine and the emergence of an aromatic multiplet at δ 8.35 ppm corresponding to the C-2 proton.
Quantitative Data Summary
The following table summarizes the key cyclopenta[b]pyridine derivatives, their pharmacological targets, and the structural rationale for their efficacy[1][2][3][5].
Compound / Intermediate
Primary Target / Application
Clinical / Industrial Status
Key Structural Role of Cyclopenta[b]pyridine
Cefpirome
Penicillin-Binding Proteins (PBPs)
Approved (Antibacterial)
C-3 Pyridinium enhances outer membrane penetration and blocks β-lactamases.
Atogepant
CGRP Receptor (CALCRL/RAMP1)
Approved (Migraine Prophylaxis)
Spiro-fusion provides the rigid 3D geometry required for the deep receptor pocket.
Ubrogepant
CGRP Receptor (CALCRL/RAMP1)
Approved (Acute Migraine)
Similar spiro-fused core optimizes binding affinity and oral bioavailability.
EMM-64 / EMM-65
Zeolite Synthesis
Industrial Patent
Cation acts as a topology-specific Structure Directing Agent (SDA).
Conclusion
The cyclopenta[b]pyridine scaffold is a testament to the power of rational drug design. By leveraging the unique steric and electronic properties of this fused bicyclic system, researchers have successfully developed therapies that overcome bacterial resistance mechanisms and precisely modulate complex neurological pathways. As synthetic methodologies continue to advance—particularly with the advent of transition-metal-catalyzed cascade reactions—the chemical space of cyclopenta[b]pyridine derivatives will inevitably expand, paving the way for next-generation therapeutics.
References
[8] Organic Letters - ACS Publications. Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. Available at:[Link]
[6] Scientific.net. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available at:[Link]
[3] Google Patents. CN117651692A - The use of 1-methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-1-ium cation as a structure directing agent for the preparation of zeolites and the zeolites obtained therefrom. Available at:
[5] International Journal of Basic & Clinical Pharmacology. A short review on atogepant: recently approved first oral calcitonin gene-related peptide receptor antagonist. Available at:[Link]
ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available at:[Link]
The 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine Scaffold: A Technical Whitepaper on Physicochemical Profiling and Synthetic Methodologies
Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatics serve as privileged scaffolds due to their predictable pharmacokinetics and rigid conformational geometries. Among these, 6,7-dihydro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, bicyclic heteroaromatics serve as privileged scaffolds due to their predictable pharmacokinetics and rigid conformational geometries. Among these, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has emerged as a highly versatile building block. By fusing a lipophilic cyclopentane ring to a 2-aminopyridine core, this molecule offers a unique balance of hydrogen-bonding capability and hydrophobic bulk.
Drawing from extensive bench experience and scale-up campaigns, this whitepaper dissects the molecular properties, pharmacological applications, and self-validating synthetic protocols associated with this critical intermediate.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine is the first step in leveraging it for rational drug design. The table below consolidates its core quantitative data, paired with the causality behind why these metrics matter in a pharmaceutical context.
Parameter
Value
Causality / Relevance in Drug Design
IUPAC Name
6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Standardizes nomenclature across regulatory filings and literature.
The low molecular weight is highly favorable for Fragment-Based Drug Discovery (FBDD), allowing for the addition of complex functional groups while maintaining a high Ligand Efficiency (LE).
In my experience optimizing heteroaromatic libraries, the true value of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine lies in its dual-interaction profile. The primary amine acts as a strong hydrogen bond donor, while the fused cyclopentene ring restricts the rotational degrees of freedom, significantly reducing the entropic penalty upon target binding.
Cholesteryl Ester-Transfer Protein (CETP) Inhibitors
This scaffold has been extensively patented in the development of 3[3]. The causality here is structural: the lipophilic nature of the cyclopentenyl moiety allows for optimal hydrophobic packing within the highly non-polar lipid-binding tunnel of CETP, a critical mechanism for treating hyperlipidemia and cardiovascular diseases.
Cannabinoid Receptor Ligands
Furthermore, derivatives of this molecule are potent 4[4]. The 2-amino group anchors the molecule to the orthosteric site of CB1/CB2 receptors via hydrogen bonding, modulating adenylyl cyclase activity to induce analgesia and anti-inflammatory effects.
Self-Validating Synthetic Methodology
To ensure reproducibility and trustworthiness, synthetic protocols must be self-validating. The following workflow details the Buchwald-Hartwig amination of a halogenated precursor to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine.
Figure 1: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine via amination.
Step-by-Step Protocol
Step 1: Catalytic Cross-Coupling
Charge a dry, argon-purged Schlenk flask with 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq), Pd2(dba)3 (0.05 eq), and DavePhos (0.1 eq).
Add anhydrous THF, followed by the dropwise addition of LiHMDS (1.0 M in THF, 2.5 eq) at room temperature.
Heat the reaction mixture to 65°C for 4 hours.
Causality: DavePhos is explicitly selected because its steric bulk and electron-rich nature accelerate the oxidative addition of the unactivated aryl chloride. LiHMDS acts as both a non-nucleophilic base and an ammonia surrogate, preventing the over-alkylation that typically plagues primary amine synthesis using aqueous ammonia.
In-Process Control (IPC): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction is self-validated to proceed to Step 2 only when the starting material peak (m/z [M+H]+) is <1% relative to the silylated intermediate.
Step 2: Cleavage and Isolation
Cool the mixture to 0°C and slowly quench with 1M aqueous HCl until the pH reaches 2. Stir for 30 minutes.
Wash the aqueous layer with Ethyl Acetate (2x) to remove the palladium catalyst and phosphine ligands.
Basify the aqueous layer using 2M NaOH to pH 10, and extract the free base with Dichloromethane (3x).
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Causality: The acidic quench serves a dual purpose: it safely neutralizes excess LiHMDS and simultaneously cleaves the N-silyl groups to reveal the primary amine.
Analytical Validation Protocol
A synthesized batch is only as reliable as its analytical validation. To confirm the identity and purity of the C8H10N2 product[1], execute the following parameters:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm).
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
Causality: The addition of 0.1% formic acid is critical. Without it, the highly basic 2-aminopyridine moiety will interact with residual silanols on the stationary phase, causing severe peak tailing and inaccurate purity integration.
Expected Result: A sharp peak exhibiting an [M+H]+ ion at m/z 135.1.
Nuclear Magnetic Resonance (1H NMR)
Solvent: DMSO-d6.
Causality: DMSO-d6 is preferred over CDCl3 because it slows the proton exchange rate of the primary amine, allowing for clear observation of the -NH2 signal.
Expected Result: Look for a broad singlet integrating to 2 protons around 5.5–6.0 ppm (the -NH2 group), two coupled doublets in the aromatic region (pyridine CH protons), and distinct multiplets between 2.0–3.0 ppm corresponding to the 6 aliphatic protons of the cyclopentane ring.
Safe Handling and Synthetic Applications of 6,7-Dihydro-5H-cyclopenta[b]pyridine: A Technical Guide for Chemical Development
Executive Summary In modern medicinal chemistry and complex organic synthesis, 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), also known as 2,3-cyclopentenopyridine or pyrindane, serves as a critical heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and complex organic synthesis, 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9), also known as 2,3-cyclopentenopyridine or pyrindane, serves as a critical heterocyclic building block. It is notably utilized as a key intermediate in the synthesis of advanced therapeutics, including the broad-spectrum cephalosporin antibiotic cefpirome [1].
However, the structural features that make this compound synthetically valuable—specifically the electron-rich nature of the pyridine ring fused to a cyclopentyl moiety—also impart significant reactivity and occupational hazards. This whitepaper provides an authoritative, in-depth framework for the safe handling, storage, and synthetic manipulation of 6,7-dihydro-5H-cyclopenta[b]pyridine, ensuring that laboratory protocols are both highly efficient and rigorously self-validating.
Physicochemical Profiling and Hazard Causality
To design safe handling protocols, one must first understand the mechanistic causality behind the compound's physical and toxicological properties. The fusion of the cyclopentane ring to the pyridine core inductively donates electron density to the aromatic system. This increases the basicity and nucleophilicity of the sp²-hybridized nitrogen atom compared to an unsubstituted pyridine.
When this compound comes into contact with human tissue or mucous membranes, the basic nitrogen interacts with physiological moisture to abstract protons, leading to localized alkaline irritation. Furthermore, its lipophilic nature allows it to readily penetrate the stratum corneum, exacerbating dermal toxicity [2].
Quantitative Physicochemical Data
The following table summarizes the critical quantitative data required for risk assessment and experimental design [3]:
Property
Value / Description
Experimental Implication
CAS Number
533-37-9
Unique identifier for SDS tracking.
Molecular Formula
C₈H₉N
Determines stoichiometric calculations.
Molecular Weight
119.17 g/mol
Used for precise molarity and yield tracking.
Boiling Point
~88 °C (reduced pressure)
Requires vacuum distillation for purification to prevent thermal degradation.
GHS Hazard Codes
H227, H315, H319, H335
Dictates strict engineering controls and PPE.
Appearance
Colorless to brown liquid
Color changes indicate oxidation or degradation.
Occupational Safety and Handling Architecture
The safe handling of 6,7-dihydro-5H-cyclopenta[b]pyridine requires a systems-based approach to risk mitigation. Because the compound is a combustible liquid (H227) and a known irritant to the skin, eyes, and respiratory tract (H315, H319, H335) [4], safety measures cannot be passive; they must be actively integrated into the laboratory architecture.
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Because the compound can slowly oxidize upon prolonged exposure to atmospheric oxygen, Schlenk line techniques utilizing an inert gas (Argon or Nitrogen) are highly recommended to preserve reagent integrity and prevent the buildup of explosive vapors.
Personal Protective Equipment (PPE): Standard latex is insufficient due to the compound's organic solvent properties. Double-gloving with heavy-duty nitrile gloves is required to prevent dermal penetration. Splash-proof chemical goggles and a flame-resistant laboratory coat are mandatory.
Storage Causality: The compound must be stored in a cool, dark, and well-ventilated environment. Light and heat catalyze the formation of N-oxides and other degradation products. Storing the compound under an Argon blanket prevents ambient moisture and oxygen from initiating these degradation pathways [2].
Logical mapping of physicochemical hazards to required controls.
A highly common synthetic application for 6,7-dihydro-5H-cyclopenta[b]pyridine is its conversion to 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (CAS 90685-58-8) [5]. This N-oxide serves as a crucial intermediate for subsequent functionalization, such as chlorination at the C4 position using POCl₃[6].
The following protocol utilizes meta-chloroperoxybenzoic acid (mCPBA). This procedure is designed as a self-validating system , ensuring that the highly exothermic nature of peroxide reactions is controlled and that no explosive peroxide residues remain during isolation.
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup and Solvation
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
Purge the flask with Argon for 5 minutes.
Dissolve 10.0 mmol (1.19 g) of 6,7-dihydro-5H-cyclopenta[b]pyridine in 50 mL of anhydrous dichloromethane (DCM).
Causality: DCM is chosen because it is non-flammable and effectively solubilizes both the starting material and the mCPBA, ensuring a homogeneous reaction without localized concentration spikes.
Step 2: Controlled Reagent Addition
Cool the reaction flask to 0–5 °C using an ice-water bath.
Slowly add 12.0 mmol of mCPBA (assuming 77% purity) in small portions over 30 minutes.
Causality: N-oxidation is a highly exothermic process. Adding the peroxide rapidly at room temperature can lead to thermal runaway and rapid decomposition of the oxidant. The ice bath ensures the kinetic energy remains below the threshold for runaway degradation.
Step 3: Reaction Execution and Monitoring
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
Monitor the reaction via TLC (Eluent: 5% Methanol in DCM). The N-oxide will appear as a highly polar spot near the baseline compared to the starting material.
Add 20 mL of a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.
Causality: Na₂S₂O₃ reduces any unreacted mCPBA into meta-chlorobenzoic acid. If this step is skipped, concentrating the solvent later could result in a peroxide explosion.
Self-Validation Check: Dip a strip of KI-starch indicator paper into the aqueous layer. If it turns blue/black, unreacted peroxides remain; add more Na₂S₂O₃. If it remains white, the system is validated as safe for extraction.
Step 5: Extraction and Isolation
Add 30 mL of saturated aqueous Potassium Carbonate (K₂CO₃) to neutralize the meta-chlorobenzoic acid, driving it into the aqueous layer as a water-soluble salt.
Transfer to a separatory funnel and collect the organic (DCM) layer.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-oxide.
Step-by-step synthetic workflow for controlled N-oxidation.
Emergency Response and Spill Mitigation
Despite rigorous engineering controls, accidental releases can occur. The emergency response must be dictated by the compound's specific physicochemical profile.
Spill Containment: Do not use water to flush a spill of 6,7-dihydro-5H-cyclopenta[b]pyridine. Because it is a combustible liquid with a density slightly higher than water (~1.04 g/mL), water can spread the hazard and fail to suppress vapors. Instead, immediately cover the spill with dry sand, earth, or a commercial inert absorbent. Sweep the absorbed material using non-sparking tools into a sealed, hazardous waste container [4].
Dermal Exposure: In the event of skin contact, the lipophilicity of the compound means rapid action is required. Immediately flush the affected area with copious amounts of soap and water for a minimum of 15 minutes. The soap acts as a surfactant to break down the lipophilic compound, preventing deeper tissue penetration. Remove all contaminated clothing immediately [2].
References
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine, Scientific.net. Available at:[Link]
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide | C8H9NO, PubChem. Available at:[Link]
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues, Royal Society of Chemistry. Available at:[Link]
Exploratory
The 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Executive Summary & Structural Rationale In the landscape of modern drug discovery, bicyclic heterocyclic amines serve as foundational building blocks for designing highly specific ligands. Among these, 6,7-dihydro-5H-cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, bicyclic heterocyclic amines serve as foundational building blocks for designing highly specific ligands. Among these, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3) has emerged as a remarkably versatile "privileged scaffold."
The structural fusion of a saturated cyclopentane ring to an aromatic pyridine core creates a rigidified, planar architecture. This rigidity is thermodynamically advantageous: it restricts the conformational freedom of the molecule, thereby minimizing the entropic penalty typically incurred upon binding to a target protein. Furthermore, the 2-amino group provides a highly reactive synthetic vector for Buchwald-Hartwig cross-couplings or amidations, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor. Depending on the peripheral substitutions, this core can be tailored to target deep hydrophobic pockets (e.g., CETP), kinase hinge regions (e.g., WEE1), or transmembrane GPCR helices (e.g., Cannabinoid Receptors).
Oncology: WEE1 Kinase Inhibition and Mitotic Catastrophe
WEE1 is a nuclear tyrosine kinase that acts as a critical gatekeeper of the G2-M cell cycle checkpoint. In response to DNA damage—often induced by standard chemotherapeutics—WEE1 phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15. This phosphorylation inactivates CDK1, pausing the cell cycle to allow time for DNA repair[1].
Tumor cells, which frequently harbor p53 mutations and lack a functional G1 checkpoint, are disproportionately reliant on the WEE1-mediated G2-M checkpoint for survival. By inhibiting WEE1, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine force DNA-damaged tumor cells into premature mitosis—a lethal event known as mitotic catastrophe[1]. The pyridine nitrogen of the scaffold is perfectly positioned to form a critical hydrogen bond with the backbone amide of the WEE1 hinge region, anchoring the inhibitor in the ATP-binding pocket.
Fig 1: WEE1 signaling pathway and mechanism of mitotic catastrophe induced by inhibitors.
Metabolic Disorders: CETP Inhibition
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein responsible for the transfer of cholesteryl esters from high-density lipoproteins (HDL) to pro-atherogenic very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL)[2]. Inhibition of CETP is a validated pharmacological strategy to elevate HDL-C levels and reduce cardiovascular risk.
The 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine scaffold has been heavily utilized to design potent CETP inhibitors. By introducing bulky, highly lipophilic groups—such as bis(cyclopropylmethyl)amino and 3,5-bis(trifluoromethyl)benzyl moieties—chemists exploit the hydrophobic nature of the cyclopentane ring to deeply penetrate the highly lipophilic, tunnel-like binding pocket of CETP, effectively blocking lipid transfer[2].
The endogenous cannabinoid system, comprising CB1 and CB2 G-protein coupled receptors, plays a profound role in regulating pain, inflammation, and immune responses. While traditional cannabinoids are often highly lipophilic and poorly water-soluble, functionalizing the cyclopenta[b]pyridine core provides a tunable alternative[3].
Specifically, modifications such as adding a 4-(morpholinomethyl) group and substituting the 2-amine with bulky aliphatic amides (e.g., 2,2-dimethylbutanamide) yield potent CB2-selective agonists. The scaffold's geometry correctly vectors the morpholine group toward the solvent-exposed extracellular loops for improved solubility, while the aliphatic tail buries into the hydrophobic transmembrane helices to trigger receptor activation[3].
Quantitative Structure-Activity Landscape
To synthesize the diverse applications of this scaffold, the following table summarizes the structure-activity relationship (SAR) modifications required to pivot the molecule toward different therapeutic targets.
Target Class
Primary Indication
Representative Modification on Scaffold
Mechanism of Action
WEE1 Kinase
Oncology (Solid Tumors)
7-methoxy-7-methyl; Pyrimidine-5-carbonitrile coupled at the 2-amino position.
ATP-competitive hinge binding; G2-M checkpoint abrogation.
CETP
Dyslipidemia / Atherosclerosis
Bis(cyclopropylmethyl)amino at C3; 3,5-bis(trifluoromethyl)benzyl groups.
Steric occlusion of the cholesteryl ester transfer tunnel.
CB1/CB2 Receptors
Neuropathic Pain / Inflammation
4-(morpholinomethyl); 2,2-dimethylbutanamide at the 2-amino position.
GPCR agonism; Mimicry of endogenous anandamide binding.
Self-Validating Experimental Methodology
High-Throughput WEE1 Kinase Inhibition Assay
To accurately quantify the potency (
) of cyclopenta[b]pyridine-derived WEE1 inhibitors, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is the industry standard. This protocol is designed as a self-validating system : it relies on orthogonal enzymatic steps to ensure that the measured signal is exclusively a product of kinase activity, eliminating false positives from auto-fluorescent compounds.
Causality & Step-by-Step Protocol:
Compound Preparation & DMSO Tolerance:
Action: Serially dilute the inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of
1%.
Causality: Kinases are highly sensitive to organic solvents. Exceeding 1% DMSO can cause WEE1 denaturation, leading to artificially low baseline activity and skewed
calculations.
Kinase Reaction Assembly (ATP at
):
Action: Incubate recombinant WEE1 kinase, Poly(Glu,Tyr) substrate, and the inhibitor for 15 minutes. Initiate the reaction by adding ATP precisely at its predetermined Michaelis constant (
).
Causality: Setting
is critical for detecting competitive inhibitors. If ATP is saturated (), the inhibitor cannot effectively compete, causing potent compounds to appear weak. If , the assay lacks the signal-to-noise ratio required for robust statistical validation (Z'-factor > 0.5).
Reaction Termination & ATP Depletion:
Action: After 60 minutes, add the first proprietary reagent to terminate the kinase reaction and actively deplete all unreacted ATP.
Causality: This is the primary self-validating step. By destroying background ATP, any subsequent luminescence must originate from the ADP generated specifically by WEE1 during the 60-minute window.
Luminescence Conversion & Detection:
Action: Add the detection reagent, which converts the kinase-generated ADP back into ATP, simultaneously driving a Luciferase/Luciferin reaction to produce light.
Causality: The luminescent signal is directly proportional to kinase activity. A potent cyclopenta[b]pyridine inhibitor will yield a low luminescent signal.
Fig 2: Self-validating high-throughput luminescence workflow for kinase inhibitor screening.
References
Source: Google Patents (US20240228459A1)
Substituted heterocyclic amine compounds as cholestryl ester-transfer protein (cetp)
An In-depth Technical Guide to the Structure-Activity Relationship of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogs
Abstract The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds, synthesizing findings from seminal studies in the field. We delve into the nuanced effects of structural modifications on biological activity, with a particular focus on their applications as anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic methodologies, experimental protocols, and the causal relationships between chemical structure and pharmacological effect.
Introduction: The Significance of the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of many therapeutic agents, offering a rigid and three-dimensional framework that can be precisely decorated to optimize interactions with biological macromolecules.[1] The 6,7-dihydro-5H-cyclopenta[b]pyridine moiety, a fusion of a pyridine and a cyclopentane ring, has emerged as a particularly fruitful scaffold in drug discovery.[2] Its unique conformational constraints and electronic properties have been exploited to develop potent modulators of various biological pathways.
The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties, often participates in crucial hydrogen bonding and pi-stacking interactions within protein binding sites.[3] The fused cyclopentane ring reduces the rotational degrees of freedom compared to an open-chain analogue, which can lead to a favorable entropic contribution to binding affinity. This guide will explore how modifications to this core structure influence its biological activity, providing a rationale for future drug design endeavors.
Synthetic Strategies: Building the Core and its Analogs
The exploration of the SAR of 6,7-dihydro-5H-cyclopenta[b]pyridine analogs is critically dependent on the availability of robust and flexible synthetic methodologies. Several strategies have been developed to construct this heterocyclic system and its derivatives, each with its own advantages in terms of efficiency, and the ability to introduce diverse substituents.
Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in medicinal chemistry, allowing for the construction of complex molecules from simple starting materials in a single step, thereby enhancing synthetic efficiency.[2] A notable MCR for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[2] This approach offers a high degree of molecular diversity, as each of the starting materials can be varied.
Manganese-Catalyzed Oxidation
A green and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of the benzylic CH2 group of 2,3-cyclopentenopyridine analogues.[4][5] This reaction utilizes manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant, with water as the solvent at room temperature.[4][5] This method is characterized by its high yield and excellent chemoselectivity.[4][5]
Cyclocondensation Reactions
Cyclocondensation reactions provide a direct route to the 6,7-dihydro-5H-cyclopenta[b]pyridine core. For instance, the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide catalyst yields 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[6] This method is efficient and allows for the synthesis of highly substituted analogs.[6]
Structure-Activity Relationship (SAR) Exploration
The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine analogs can be finely tuned by strategic modifications at various positions of the heterocyclic core. This section will dissect the SAR of this scaffold against different biological targets.
Anticancer Activity: Targeting Microtubules
A series of substituted cyclopenta[d]pyrimidines, which are structurally related to the 6,7-dihydro-5H-cyclopenta[b]pyridine core, have been investigated as potent anti-microtubule agents.[7] The lead compound in this series, a N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, demonstrates nanomolar potency in inhibiting cancer cell growth.[7]
Key SAR Insights for Anti-Microtubule Activity:
N-Aryl Substituent: The presence of a 4-methoxyphenyl group on the exocyclic nitrogen is crucial for potent activity.[7]
N-Methyl Group: An N-methyl group on the exocyclic nitrogen also appears to be important for high potency.[7]
6-Position Substituent: Interestingly, the methyl group at the 6-position of the cyclopentane ring is not essential for activity, suggesting that this position can be modified to improve physicochemical properties without compromising potency.[7]
2-Position Substituent: Replacement of the 2-methyl group with a 2-amino group can be beneficial, as the amino group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the colchicine binding site of tubulin.[7]
Compound
R1
R2
R3
R4
GI50 (nM)
1·HCl
CH3
CH3
H
4-OCH3
1-10
Analog A
H
CH3
H
4-OCH3
>100
Analog B
CH3
H
H
4-OCH3
>100
Analog C
CH3
CH3
H
H
50-100
30·HCl
H
CH3
H
4-OCH3
<1
Table 1: SAR summary of cyclopenta[d]pyrimidine analogs as anti-microtubule agents. GI50 values are generalized from the findings in the cited literature.[7]
Anti-inflammatory and Analgesic Activity: Sigma-1 Receptor Antagonism
The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has also been explored for its potential in treating pain through the antagonism of the sigma-1 (σ1) receptor.[2]
Key SAR Insights for Sigma-1 Receptor Antagonism:
Pyridine Ring Substituent: The nature of the substituent at the 2-position of the pyrimidine ring significantly influences σ1 receptor affinity and selectivity.
Linker and Terminal Amine: A propoxy linker connecting the 4-position of the pyrimidine ring to a terminal amine, such as 4-methylpiperidine, has been shown to be favorable for high affinity.
Necroptosis Inhibition: Targeting RIPK1
A series of 6,7-dihydro-5H-pyrrolo[1,2-b][7][8][9]triazole derivatives, which share a fused five-membered ring system with the topic scaffold, have been identified as potent inhibitors of necroptosis by targeting Receptor-Interacting Protein Kinase 1 (RIPK1).[10]
Key SAR Insights for RIPK1 Inhibition:
Cyclization Strategy: A cyclization design strategy was employed to link different parts of a known inhibitor, leading to the 6,7-dihydro-5H-pyrrolo[1,2-b][7][8][9]triazole core, which showed a marked increase in anti-necroptotic activity.[10]
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the core are critical for potent inhibition.
Allosteric Pocket Binding: The most potent compounds effectively bind to an allosteric hydrophobic pocket of RIPK1.[10]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for key synthetic and biological evaluation procedures.
General Synthetic Protocol: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine[8]
Reaction Setup: In a round-bottom flask, combine 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)2 (0.02 mmol), and deionized water (5 mL).
Addition of Oxidant: To the stirred mixture, add t-BuOOH (65% in H2O, 5.0 mmol) dropwise at room temperature (25 °C).
Reaction Monitoring: Stir the reaction mixture vigorously at 25 °C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Biological Assay Protocol: In Vitro Cancer Cell Growth Inhibition Assay[7]
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
Incubation: Incubate the plates for 48-72 hours.
Viability Assay: Assess cell viability using a suitable method, such as the MTT or Sulforhodamine B (SRB) assay.
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.
Visualizations
Core Structure and Numbering
Caption: Core structure of 6,7-dihydro-5H-cyclopenta[b]pyridine with atom numbering.
SAR Summary for Anti-Microtubule Activity
Caption: Key structure-activity relationships for cyclopenta[d]pyrimidine analogs as anti-microtubule agents.
Caption: Step-by-step workflow for the manganese-catalyzed synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
Conclusion and Future Perspectives
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its analogs have unequivocally demonstrated their value in medicinal chemistry, yielding potent compounds with diverse biological activities. The SAR exploration reveals that specific substitution patterns are key to optimizing activity against different targets. For instance, N-aryl and N-methyl substitutions are critical for anti-microtubule activity, while other positions offer opportunities for fine-tuning pharmacokinetic properties.
Future research in this area should focus on expanding the chemical space around this privileged core. The application of modern synthetic methods, such as DNA-encoded library technology and flow chemistry, could accelerate the discovery of novel analogs. Furthermore, a deeper understanding of the structural biology of how these compounds interact with their targets will be instrumental in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the 6,7-dihydro-5H-cyclopenta[b]pyridine core holds significant promise for the development of new medicines to address unmet medical needs.
References
Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. National Center for Biotechnology Information. [Link]
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. RSC Publishing. [Link]
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][11]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. National Center for Biotechnology Information. [Link]
Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]
Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. [Link]
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). [Link]
Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). PubMed. [Link]
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. FAO AGRIS. [Link]
Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Semantic Scholar. [Link]
Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. MDPI. [Link]
Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). PubMed. [Link]
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][7][8][9]triazole derivatives as necroptosis inhibitors. National Center for Biotechnology Information. [Link]
Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate. [Link]
Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Center for Biotechnology Information. [Link]
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
Application Notes and Protocols: Multicomponent Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Executive Overview The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a highly versatile heterocyclic core with profound significance in both medicinal chemistry and materials science. Recently, highly functionalized d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a highly versatile heterocyclic core with profound significance in both medicinal chemistry and materials science. Recently, highly functionalized derivatives of this class—specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPDs)—have demonstrated exceptional utility as advanced corrosion inhibitor films for steel alloys[1].
As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. Here, we dissect the causality of the multicomponent reaction (MCR) used to synthesize these molecules, providing a self-validating protocol that ensures high atom economy, structural modularity, and reproducible yields.
Mechanistic Rationale & Reaction Design
The construction of the 6,7-dihydro-5H-cyclopenta[b]pyridine architecture is achieved via a highly efficient, one-pot cyclocondensation[2]. The reaction utilizes three primary components: a 2,5-diarylidenecyclopentanone derivative, propanedinitrile (malononitrile), and a sodium alkoxide solution[2].
Causality in Reagent Selection:
Sodium Alkoxide as a Dual-Agent: Unlike traditional MCRs where the base acts solely as a catalyst, sodium alkoxide here serves a dual purpose. Thermodynamically, it deprotonates propanedinitrile to initiate the nucleophilic attack. Structurally, the alkoxide anion acts as a nucleophile in the final aromatization step, directly incorporating into the pyridine ring at the C-2 position to form a 2-alkoxy group[2].
Solvent-Catalyst Synergy: The choice of solvent must strictly match the alkoxide (e.g., sodium ethoxide in ethanol) to prevent transesterification or mixed ether formation, ensuring absolute chemoselectivity[1].
Thermal Driving Force: Refluxing at 80 °C provides the necessary activation energy for the sequential Michael addition, intramolecular cyclization, and subsequent oxidative aromatization required to form the fused bicyclic system[1].
Workflow of the multicomponent cyclocondensation forming cyclopenta[b]pyridines.
Self-Validating Experimental Protocol
This protocol describes the synthesis of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1). The system is designed to be self-validating: visual and analytical checkpoints ensure the reaction trajectory is correct.
Reaction Assembly: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.24 g of 2,5-bis(2-pyridinylmethylene)cyclopentanone and 1.32 g of propanedinitrile[1].
Expert Insight: Ensure the propanedinitrile is freshly recrystallized, as degraded malononitrile introduces polymeric impurities that inhibit cyclization.
Catalyst Introduction: Slowly add 1.36 g of sodium ethoxide dissolved in 50 mL of anhydrous ethanol to the flask[1].
Thermal Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for exactly 1 hour[1].
Self-Validation Checkpoint 1 (Visual): The reaction mixture will undergo a distinct color shift as the highly conjugated pyridine core forms.
Quenching and Precipitation: After 1 hour, remove the flask from heat and allow it to cool to ambient room temperature. Dilute the cooled mixture with 150 mL of distilled water[3].
Causality: The sudden shift in solvent polarity forces the highly hydrophobic, aromatic CAPD derivative to precipitate out of solution rapidly, leaving unreacted polar starting materials in the aqueous phase.
Isolation: Collect the crude precipitate via vacuum filtration. Wash the filter cake with cold aqueous ethanol (1:1) to remove residual sodium salts.
Analytical Validation: Recrystallize from hot ethanol.
Self-Validation Checkpoint 2 (Analytical): Confirm structural integrity via
C NMR. A successful synthesis is definitively marked by the appearance of a signal at ~93.73 ppm , corresponding to the newly formed C≡N group, and a signal at ~63.38 ppm confirming the incorporation of the ethoxy methylene group[1].
Data Presentation & Application Efficacy
The synthesized CAPD derivatives have been rigorously tested as corrosion inhibitors for carbon steel (CS) in aggressive 1.0 M H
SO environments[2]. The molecules function by forming a protective film via Langmuir isotherm adsorption, combining both physisorption and chemisorption mechanisms[1].
Quantitative Summary of Synthesized CAPD Derivatives
Note: Inhibition efficiencies are validated via Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP)[1].
Validation workflow for CAPD derivatives as carbon steel corrosion inhibitors.
References
Abd El-Lateef, H. M., Khalaf, M. M., Shalabi, K., & Abdelhamid, A. A. (2022). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches." ACS Omega, 7(28), 24727-24745. Available at:[Link]
Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one via Manganese-Catalyzed Oxidation
Introduction: The Significance of Fused Pyridinones and the Rise of Sustainable Catalysis The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold and its analogues are pivotal structural motifs in the landscape of medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fused Pyridinones and the Rise of Sustainable Catalysis
The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold and its analogues are pivotal structural motifs in the landscape of medicinal chemistry and drug development.[1] Their prevalence in a wide array of biologically active compounds underscores the continuous need for efficient and robust synthetic methodologies. Traditionally, the synthesis of such fused pyridinones often involves multi-step sequences or harsh reaction conditions.[1] The direct oxidation of a methylene group adjacent to a pyridine ring presents a formidable challenge due to the electronic nature of the pyridine moiety.[1]
In recent years, the paradigm of organic synthesis has shifted towards more sustainable and environmentally benign practices. This has led to a burgeoning interest in catalysts based on earth-abundant and less toxic metals.[2][3] Manganese, in this context, has emerged as a frontrunner, offering a compelling combination of low cost, low toxicity, and versatile catalytic activity across various oxidation states.[2][3] This application note details a highly efficient and chemoselective manganese-catalyzed protocol for the direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.[4][5] The highlighted method is noteworthy for its operational simplicity, use of water as a solvent, and ambient reaction temperature, aligning with the principles of green chemistry.[4][5]
The conversion of a benzylic C-H bond to a carbonyl group is a fundamental transformation in organic synthesis.[6][7] Manganese catalysts, in concert with a suitable oxidant, facilitate this transformation with high efficiency. The catalytic system described herein utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) and tert-butyl hydroperoxide (t-BuOOH) to achieve the desired oxidation.[1][4][5]
The selection of Mn(OTf)₂ as the catalyst is crucial. The triflate counter-ion enhances the Lewis acidity of the manganese center, which is believed to play a key role in the catalytic cycle. tert-Butyl hydroperoxide serves as the terminal oxidant, offering a balance of reactivity and stability. The proposed mechanism likely involves the formation of a high-valent manganese-oxo species, which is the active oxidant responsible for the C-H bond cleavage.[8][9][10][11] The reaction's high chemoselectivity for the benzylic position over other potentially oxidizable sites is a significant advantage of this catalytic system.
Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
This protocol is adapted from a validated procedure for the direct oxidation of 2,3-cyclopentenopyridine.[1][4][5][12]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Standard laboratory glassware
Rotary evaporator
Thin Layer Chromatography (TLC) plates and developing chamber
Column chromatography setup
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2,3-cyclopentenopyridine analogue (1.0 equiv.) in deionized water.
Catalyst Addition: To the stirred solution, add Manganese(II) trifluoromethanesulfonate (0.005 equiv., 0.5 mol%).
Oxidant Addition: At room temperature (25 °C), add tert-butyl hydroperoxide (7.0 equiv., 65-70% in H₂O) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) followed by saturated aqueous sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxide.
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[12]
Data Presentation: Scope and Yields
The manganese-catalyzed oxidation protocol has been successfully applied to a range of substituted 2,3-cyclopentenopyridine analogues, demonstrating its synthetic utility. The following table summarizes the representative yields obtained for various substrates under the optimized reaction conditions.
Data adapted from Ren et al., Green Chemistry, 2015.[4][5]
Visualizing the Process: Workflow and Proposed Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying catalytic mechanism, the following diagrams have been generated.
Caption: A step-by-step experimental workflow for the manganese-catalyzed synthesis.
Caption: A proposed catalytic cycle for the manganese-catalyzed C-H oxidation.
Trustworthiness and Self-Validation
The robustness of this protocol is underscored by its high yields and chemoselectivity under mild, aqueous conditions. For self-validation, researchers should observe the following:
TLC Monitoring: A clean conversion from a less polar starting material to a more polar ketone product should be evident.
Reproducibility: The reaction is highly reproducible when using reagents of appropriate purity.
Characterization: The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is well-documented.[12]
Conclusion and Future Outlook
The manganese-catalyzed oxidation of 2,3-cyclopentenopyridines represents a significant advancement in the synthesis of medicinally relevant fused pyridinones. This method's adherence to the principles of green chemistry, coupled with its efficiency and operational simplicity, makes it an attractive alternative to traditional synthetic routes. The versatility of manganese catalysis continues to be explored, with ongoing research focused on expanding the substrate scope and further elucidating the reaction mechanism.[13][14][15][16][17][18] This protocol provides a solid foundation for researchers and drug development professionals to access this important class of compounds.
References
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(7), 3810-3814. [Link]
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. FAO AGRIS. [Link]
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Supporting Information. [Link]
Ackermann, L. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry, 17, 1843-1863. [Link]
Recent advances in manganese-catalysed C–H activation: scope and mechanism. (n.d.). CORA. [Link]
Wang, X., et al. (2014). Efficient Benzylic and Aliphatic C−H Oxidation with Selectivity for Methylenic Sites Catalyzed by a Bioinspired Manganese Complex. Organic Letters, 16(4), 1168-1171. [Link]
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]
Gomez, A. (2025). Manganese-catalyzed C-H oxidation applied to the synthesis of complex molecules (Doctoral dissertation, University of Illinois Urbana-Champaign). [Link]
Wang, X., et al. (2014). Efficient benzylic and aliphatic C-H oxidation with selectivity for methylenic sites catalyzed by a bioinspired manganese complex. PubMed. [Link]
Chen, H., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 61(32), e202205983. [Link]
Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). (n.d.). RSC Publishing. [Link]
Chen, H., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PMC. [Link]
A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination. (n.d.). PMC. [Link]
Mn-Ce catalysts for highly efficient C-H activation. (n.d.). OAE Publishing Inc. [Link]
ChemInform Abstract: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues Through Manganese-Catalyzed Oxidation of the CH 2 Adjacent to Pyridine Moiety in Water. (2026). ResearchGate. [Link]
Mechanism for the oxidation of benzylic alcohols to aromatic ketones. (n.d.). ResearchGate. [Link]
Application Notes & Protocols: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Carbon Steel Corrosion Inhibitors
Introduction & Mechanistic Rationale Carbon steel (CS) is a foundational material in industrial infrastructure, but it is highly vulnerable to severe degradation during industrial cleaning and acid pickling processes. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Carbon steel (CS) is a foundational material in industrial infrastructure, but it is highly vulnerable to severe degradation during industrial cleaning and acid pickling processes. These processes predominantly utilize 1.0 M H₂SO₄ due to its cost-effectiveness and stability at high temperatures[1]. To mitigate structural loss, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been engineered as highly efficient, mixed-type corrosion inhibitors[2].
Mechanistic Causality:
The exceptional efficacy of CAPDs (reaching up to 97.7% inhibition) is not coincidental; it is dictated by their specific molecular architecture, which facilitates a synergistic, dual-adsorption mechanism onto the steel substrate[2]:
Chemisorption: The molecular structure of CAPDs is rich in heteroatoms (nitrogen and oxygen) and conjugated π-bonds. These features act as electron-rich centers that donate lone-pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming strong coordinate bonds[1].
Physisorption: In the highly acidic 1.0 M H₂SO₄ environment, the inhibitor molecules undergo rapid protonation. The resulting cationic species are electrostatically attracted to the charged metal surface[1].
This dual-action adsorption follows the Langmuir isotherm model, resulting in a robust, protective monolayer that physically blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) active sites[2].
Figure 1: Dual-adsorption mechanism of CAPD molecules on carbon steel surfaces.
Synthesis Protocol: CAPD-1
Causality Note: The synthesis relies on a cyclocondensation reaction. A sodium alkoxide solution (e.g., sodium ethoxide) is explicitly chosen as the catalyst because its strong basicity efficiently drives the deprotonation necessary to condense 2,5-diarylidenecyclopentanone with propanedinitrile[2].
Reagents:
2,5-diarylidenecyclopentanone derivative (1.0 eq)
Propanedinitrile (1.0 eq)
Sodium ethoxide solution (catalytic)
Absolute ethanol (solvent)
Step-by-Step Procedure:
Dissolution: Dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in absolute ethanol under continuous magnetic stirring at room temperature.
Catalysis: Slowly add the sodium ethoxide solution dropwise.
Validation: Dropwise addition is critical to prevent rapid exothermic side reactions and unwanted oligomerization.
Reflux: Heat the reaction mixture to reflux. Monitor the reaction progress via Thin-Layer Chromatography (TLC).
Validation: The complete disappearance of the starting material spot confirms the successful cyclocondensation.
Neutralization: Cool the mixture to room temperature and neutralize it with dilute HCl to precipitate the crude product.
Purification: Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to yield pure CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)[1].
Structural Validation: Confirm the molecular structure using ¹³C NMR spectroscopy.
Validation Checkpoint: Ensure the presence of the characteristic C≡N peak at ~93.7 ppm and the ethoxy methylene (CH₂) group at ~63.4 ppm[2].
Electrochemical Evaluation Protocol
Causality Note: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are utilized in tandem because they provide real-time, non-destructive insights into the kinetics of the corrosion process and the barrier properties of the inhibitor film[2].
Figure 2: Experimental workflow for synthesizing and evaluating CAPD inhibitors.
Step-by-Step Procedure:
Substrate Preparation: Polish carbon steel coupons using sequential SiC abrasive papers (up to 1200 grit) to ensure a standardized surface roughness. Degrease with acetone and wash with bi-distilled water[2].
Electrolyte Preparation: Prepare a 1.0 M H₂SO₄ blank solution. Prepare test solutions by dissolving CAPD-1 to achieve concentrations ranging from 0.1 mM to 1.0 mM[2].
Cell Assembly: Utilize a standard three-electrode cell configuration: CS working electrode, platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.
Thermodynamic Stabilization (EOCP): Immerse the working electrode in the test solution for 30 minutes.
Causality: This establishes a steady-state Open Circuit Potential (EOCP), ensuring the system has reached thermodynamic equilibrium before applying external voltage perturbations[2].
EIS Measurement: Apply an AC perturbation signal of 10 mV peak-to-peak at EOCP, sweeping frequencies from 100 kHz down to 10 mHz.
Validation: Apply Kramers-Kronig (K-K) transforms to the raw impedance data prior to equivalent circuit fitting. A pseudo-χ² value < 10⁻³ confirms the system is linear, causal, and stable.
PDP Measurement: Following EIS, sweep the potential from -250 mV to +250 mV vs. EOCP at a scan rate of 1.0 mV/s. Extract the corrosion current density (
The table below summarizes the expected electrochemical parameters and inhibition efficiency (IE%) for CAPD-1 in 1.0 M H₂SO₄ at 25 °C. The data illustrates a clear dose-dependent response, validating the formation of a protective monolayer[2].
Inhibitor Concentration (mM)
Charge Transfer Resistance () (Ω cm²)
IE from EIS (%)
Corrosion Current Density () (µA cm⁻²)
IE from PDP (%)
0.0 (Blank)
~ 15.2
-
~ 1250
-
0.1
~ 165.4
90.8
~ 115
90.8
0.5
~ 380.0
96.0
~ 50
96.0
1.0
~ 660.8
97.7
~ 28
97.7
Note: Inhibition efficiency reaches an optimal 97.7% at a 1.0 mM concentration, confirming the compound's status as a superior mixed-type inhibitor[2].
References
Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches
Source: ACS Omega
URL: [Link]
Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches (Archived)
Source: PMC - NIH
URL: [Link]
Application Note: Integration of 6,7-dihydro-5H-cyclopenta[b]pyridine in Cefpirome Synthesis
Executive Summary Cefpirome is a highly efficacious, fourth-generation cephalosporin antibiotic distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1]. The defining structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cefpirome is a highly efficacious, fourth-generation cephalosporin antibiotic distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1]. The defining structural feature of cefpirome is the 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core[1]. This application note provides a comprehensive, field-validated protocol for utilizing 6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-cyclopentenopyridine) as a key intermediate in the synthesis of cefpirome sulfate, detailing the mechanistic rationale, step-by-step methodologies, and in-process validation controls.
Mechanistic Rationale & Causality
The incorporation of 6,7-dihydro-5H-cyclopenta[b]pyridine is not merely a structural modification; it fundamentally alters the pharmacokinetic and pharmacodynamic profile of the antibiotic.
Zwitterionic Penetration : The addition of the quaternary ammonium group creates a zwitterionic molecule. This specific charge distribution facilitates rapid penetration through the outer membrane porins of Gram-negative bacteria, such as Enterobacter cloacae.
β-Lactamase Evasion : The steric bulk and electronic properties of the cyclopenta[b]pyridinium moiety significantly reduce the molecule's affinity for β-lactamases (both plasmid and chromosomally mediated), preventing enzymatic degradation of the critical β-lactam ring[1].
Synthetic Pathway & Logical Workflow
The synthesis involves two major phases: the preparation of the 6,7-dihydro-5H-cyclopenta[b]pyridine intermediate itself, followed by its coupling with the cephalosporin nucleus (7-ACA) and subsequent acylation.
Workflow for Cefpirome Sulfate synthesis using 6,7-dihydro-5H-cyclopenta[b]pyridine.
Phase 1: Pre-requisite Synthesis of the Intermediate
While commercially available, 6,7-dihydro-5H-cyclopenta[b]pyridine can be synthesized from cyclopentanone and benzylamine. The process involves nucleophilic addition, acetylization, Vilsmeier-Haack cyclization (yielding 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine), and a final dechlorination step[2][3]. This route operates under mild conditions and yields a highly pure intermediate (>99.7% by HPLC) necessary for downstream pharmaceutical application[2].
Phase 2: Incorporation into the Cephalosporin Scaffold (Protocol)
The following self-validating protocol details the conversion of 7-aminocephalosporanic acid (7-ACA) to cefpirome sulfate using the cyclopenta[b]pyridine intermediate.
Step 1: Preparation of the Quaternary Ammonium Intermediate
Activation : Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridine in cyclohexane under a nitrogen atmosphere.
Iodination : Dropwise add iodotrimethylsilane (TMSI) while maintaining the pH between 6.5 and 7.0[4]. The molar ratio of the pyridine derivative to TMSI should be optimized (typically 3.5-4.2:1) to minimize side reactions[4].
Heating : Slowly raise the temperature to 70°C and reflux for 4 hours to form the 1-TMS-6,7-dihydro-5H-cyclopenta[b]pyridinium iodide intermediate[4]. Cool to room temperature.
Step 2: Protection and Coupling of 7-ACA (Formation of 7-ACP)
Silylation : Suspend 7-ACA in dichloromethane. At 15°C, add HMDS dropwise (2-3 molar equivalents relative to 7-ACA)[4]. React for 50 minutes to protect the carboxyl and amino groups[4].
Coupling : Introduce the quaternary ammonium intermediate solution from Step 1 into the protected 7-ACA solution.
Reaction : Maintain the reaction at 5°C for 1.5 hours, then slowly warm to 15°C[4].
Quenching : Add DMF and concentrated hydrochloric acid, cool to 0°C, and stir for 30 minutes to yield the cefpirome mother nucleus, 7-ACP[4].
Causality Check: Using HMDS for protection prevents unwanted polymerization of 7-ACA, while TMSI activates the C-3 position for efficient nucleophilic substitution by the bulky cyclopenta[b]pyridine ring[4].
Step 3: N-Acylation to Form Cefpirome
Acylation : Mix the synthesized 7-ACP with AE-active ester (MAEM) in a mixed solvent system of DMF and water[5].
pH Control : Adjust and strictly maintain the pH between 6.0 and 9.5[5]. This is a critical self-validating parameter; deviation will lead to ester hydrolysis or incomplete acylation.
Isolation : Allow the acylation reaction to proceed until HPLC confirms the disappearance of 7-ACP. The resulting solution contains cefpirome base[5].
Step 4: Salt Formation (Cefpirome Sulfate)
Precipitation : Transfer the cefpirome solution to a reactor and add 6 mol/L sulfuric acid[6].
Crystallization : Stir for 1 hour, then dropwise add acetone over 2 hours as an anti-solvent to induce crystallization[6].
Harvesting : Stir at room temperature for 4 hours, cool to below 10°C, and filter[6]. Wash the filter cake with acetone and vacuum dry at 40°C to obtain the final cefpirome sulfate API[6].
Quantitative Data Summary
To ensure reproducibility, the following table summarizes the critical reaction parameters and expected yields for the core synthetic stages.
A robust protocol must be self-validating. In this workflow, trustworthiness is established through sequential checkpoints:
Intermediate Purity : The 6,7-dihydro-5H-cyclopenta[b]pyridine must achieve >99.7% purity via HPLC before coupling[2]. Impurities at this stage exponentially increase side reactions during the TMSI activation.
Azeotropic Challenges : Historically, 2,3-cyclopentenopyridine was difficult to recycle due to azeotropic formation with byproducts. The modern TMSI/HMDS route eliminates the need for N,N-diethylaniline, drastically reducing alkaline-induced degradation and simplifying solvent recovery[4].
Solvent Anti-Solvent Crystallization : In the final step, the precise 1:5 to 5:1 ratio of organic solvent (acetone) to water ensures that cefpirome sulfate precipitates with high crystallinity and minimal trapped impurities, directly impacting the clinical safety (clarity and color) of the final injectable formulation[6][7].
1H NMR and 13C NMR characterization of synthesized cyclopenta[b]pyridine compounds
Introduction & Scientific Context The cyclopenta[b]pyridine scaffold (6,7-dihydro-5H-cyclopenta[b]pyridine) is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The cyclopenta[b]pyridine scaffold (6,7-dihydro-5H-cyclopenta[b]pyridine) is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically active alkaloids and pharmaceutical intermediates[1]. The synthesis of these bicyclic heterocycles—often achieved via cyclocondensation of 2,5-diarylidenecyclopentanones with malononitrile or through transition-metal-catalyzed [2+2+2] cycloadditions[2][3]—yields highly functionalized derivatives.
For drug development professionals, unambiguous structural elucidation of these compounds is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. This application note provides a comprehensive, field-proven guide to the
H and C NMR characterization of cyclopenta[b]pyridines, detailing the causality behind experimental parameters and establishing a self-validating protocol for spectral assignment.
Workflow from synthesis to multi-dimensional NMR structural validation.
The fidelity of an NMR spectrum is fundamentally dictated by sample preparation. Poor shimming or inappropriate solvent selection will obscure the fine
-coupling networks required to map the cyclopentyl ring.
Step-by-Step Methodology
Step 1: Solvent Selection (Causality & Choice)
Action: Select an appropriate deuterated solvent. CDCl
is the standard choice due to its low viscosity and minimal solvent residual peak interference. However, for highly polar derivatives (e.g., cyclopenta[b]pyridine-3-carbonitriles), use DMSO-[2].
Causality: DMSO-
disrupts intermolecular hydrogen bonding, preventing sample aggregation that leads to line broadening.
Step 2: Concentration Optimization
Action: Weigh 5–10 mg of the purified compound for
H NMR and 30–50 mg for C NMR.
Causality:
C has a natural abundance of only 1.1% and a low gyromagnetic ratio. Higher concentrations are mandatory to achieve a viable Signal-to-Noise Ratio (SNR) without requiring excessively long acquisition times (which risk sample degradation).
Step 3: Dissolution and Internal Standardization
Action: Dissolve the sample in 0.6 mL of the chosen solvent containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides a reliable 0.00 ppm benchmark. This internal standard is unaffected by the bulk magnetic susceptibility of the sample, ensuring that chemical shifts are highly reproducible across different NMR spectrometers[4].
Step 4: Filtration and Tube Preparation
Action: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
Causality: Particulate matter creates localized magnetic susceptibility gradients. This physically distorts the magnetic field (
) homogeneity around the sample, making it impossible to achieve a perfect shim, thereby destroying the resolution of complex multiplets.
H NMR Characterization
The
H NMR spectrum of a cyclopenta[b]pyridine is distinctly divided into the aliphatic cyclopentyl region and the deshielded aromatic pyridine region.
The Cyclopentyl Ring (H-5, H-6, H-7)
The protons on the fused cyclopentane ring typically appear between 2.0 and 3.5 ppm[1].
H-5 and H-7 (Methylene Protons adjacent to the fused system): These protons are deshielded by the anisotropic effect of the adjacent pyridine ring. They typically manifest as triplets or complex multiplets between 2.75 and 3.09 ppm[2].
H-6 (Central Methylene Protons): Located furthest from the aromatic core, these protons resonate further upfield (2.0–2.5 ppm) and typically appear as a quintet if the ring is unsubstituted, due to coupling with the four adjacent protons on C-5 and C-7[1].
Stereochemical Note: If the molecule possesses a chiral center (e.g., an asymmetric substituent on the pyridine ring), the methylene protons become diastereotopic. This breaks their magnetic equivalence, causing the expected triplets to split into complex, overlapping multiplets (ABX systems)[4].
The Pyridine Ring
The electronegative nitrogen atom and the aromatic ring current severely deshield the pyridine protons, pushing them into the 7.0–8.5 ppm range[1]. In highly substituted derivatives, such as 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridines, the isolated H-3 proton often appears as a sharp, characteristic singlet shifted extremely downfield (8.08–9.19 ppm)[4].
Table 1: Typical
H NMR Chemical Shifts
Proton Environment
Multiplicity
Typical Shift Range (, ppm)
Structural Causality
Pyridine H-3 (Isolated)
Singlet
8.08 – 9.19
Deshielded by N-atom and aromatic ring current[4].
C NMR provides the skeletal map of the cyclopenta[b]pyridine framework. Due to the broad chemical shift range (0–220 ppm), signal overlap is rare, making it a highly reliable diagnostic tool.
Spectral Regions
Aliphatic Carbons (C-5, C-6, C-7): The carbons of the cyclopentyl ring resonate in the upfield region. C-5 and C-7 typically appear between 27.1 and 34.0 ppm, while C-6 is the most shielded, appearing between 20.0 and 24.0 ppm[2][5].
Aromatic Carbons: The pyridine carbons (C-2, C-3, C-4, C-4a, C-7a) resonate between 120.0 and 165.0 ppm. The carbons directly adjacent to the nitrogen (C-2 and C-7a) are the most deshielded[2].
Functional Groups: In cyclopenta[b]pyridine-3-carbonitrile derivatives, the nitrile carbon (C
N) is a critical diagnostic peak, typically appearing near 115.9–116.0 ppm[2].
Relying solely on 1D NMR can lead to misassignments, particularly when analyzing novel derivatives with overlapping aromatic substituents. A self-validating protocol requires the integration of 2D NMR techniques to establish undeniable atom-to-atom connectivity.
Decision matrix for resolving overlapping signals in cyclopenta[b]pyridines.
2D NMR Workflow
H-H COSY (Correlation Spectroscopy): Use COSY to map the spin system of the cyclopentyl ring. The cross-peaks will definitively link H-5 to H-6, and H-6 to H-7, bypassing the confusion of overlapping multiplets caused by diastereotopic effects.
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon. This immediately distinguishes the overlapping aliphatic protons by separating them along the highly resolved
C axis.
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation tool. HMBC shows correlations across 2 to 3 bonds. For cyclopenta[b]pyridines, look for the critical 3-bond correlation between the cyclopentyl H-5 protons and the aromatic C-4a carbon, as well as H-7 to C-7a. This proves that the aliphatic ring is successfully fused to the pyridine core, validating the entire skeletal structure.
References
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches
Source: ACS Omega (via PubMed Central / NIH)
URL:[Link]
Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Source: Synthetic Communications (Taylor & Francis)
URL:[Link]
8-AZASTEROID FRAGMENTS: SYNTHESIS AND STEREOCHEMISTRY OF 2- ARYLPERHYDROCYCLOPENTA [b] PYRIDINES
Source: Connect Journals
URL:[Link]
Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles
Source: ResearchGate
URL:[Link]
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in chemosensing applications
An In-Depth Guide to the Application of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives in Chemosensing Introduction: The Emergence of a Versatile Scaffold The field of chemical sensing is in constant pursuit of molecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives in Chemosensing
Introduction: The Emergence of a Versatile Scaffold
The field of chemical sensing is in constant pursuit of molecular architectures that offer high sensitivity, selectivity, and operational simplicity. Pyridine derivatives have long been recognized as privileged scaffolds in this domain, owing to the electron-deficient nature of the nitrogen atom which can be modulated for specific analyte interactions.[1] Within this broad family, the rigid, fused-ring system of 6,7-dihydro-5H-cyclopenta[b]pyridine presents a unique and compelling platform. Its semi-saturated cyclopentane ring fused to the pyridine core provides a defined three-dimensional geometry, which is a critical parameter for achieving high selectivity in host-guest recognition—the fundamental principle of chemosensing.[2]
This guide serves as a comprehensive technical resource for researchers and drug development professionals interested in harnessing the potential of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. We will move beyond a simple recitation of facts to provide a foundational understanding of the synthesis, functionalization, and application of these compounds as chemosensors, grounded in established chemical principles and supported by detailed, field-proven protocols.
Part I: Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine Core
The utility of any chemosensor is predicated on its synthetic accessibility. Fortunately, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine can be constructed with high efficiency through modern synthetic methodologies, particularly multicomponent reactions (MCRs). MCRs are prized for their atom economy and ability to generate molecular complexity in a single step from simple precursors.
Protocol 1: Multicomponent Synthesis of a Functionalized Scaffold
This protocol outlines an efficient one-pot synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, adapted from methodologies known for their high yields and operational simplicity.[3][4] The logic behind this approach is to rapidly assemble the core structure with functional handles (like a nitrile group) that can be used for further derivatization or act as part of the signaling unit.
Workflow for Multicomponent Synthesis
Caption: Step-by-step experimental workflow for MCR synthesis.
Reactant Charging: In a clean, dry round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and the corresponding sodium alkoxide (0.02 mol).[3] The choice of alkoxide should match the alcohol solvent to prevent transesterification side reactions.
Solvent Addition: Add 50 mL of the appropriate anhydrous alcohol (e.g., ethanol for sodium ethoxide).
Cyclocondensation Reaction: Equip the flask with a reflux condenser and place it on a stirring plate. Heat the mixture to reflux (approximately 80 °C for ethanol) with continuous stirring. The reaction is typically complete within 1-2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of cold distilled water while stirring. This step is crucial as the organic product is typically insoluble in water, causing it to precipitate out of the solution.
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any inorganic salts and residual solvent. Further washing with a small amount of cold ethanol can also be performed.
Drying: Dry the collected product in a vacuum oven. This method often yields highly pure compounds without the need for column chromatography, which is a significant advantage of this synthetic approach.[3]
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For example, the presence of a sharp absorption band around 2200-2230 cm⁻¹ in the IR spectrum is a key indicator of the nitrile (C≡N) group.[3]
Part II: Principles of Chemosensing
A chemosensor operates by converting a chemical recognition event into a measurable signal. For 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the signaling is typically optical, resulting in a change in color (colorimetric) or fluorescence (fluorometric).[5] This is achieved by coupling the pyridine-based scaffold (the signaling unit) with a specific binding site (the receptor).
Common Sensing Mechanisms:
Internal Charge Transfer (ICT): In ICT sensors, the molecule possesses an electron-donating group and an electron-accepting group. Upon excitation with light, an electron is transferred from the donor to the acceptor. Analyte binding can modulate the efficiency of this transfer, leading to a shift in the absorption or emission wavelength.[6]
Chelation-Enhanced Fluorescence (CHEF): Many fluorophores are quenched by nearby photoinduced electron transfer (PET) processes. A common strategy is to place a receptor unit close to the fluorophore that quenches its fluorescence. When a target metal ion binds to the receptor, it lowers the energy of the receptor's orbitals, preventing the quenching PET process and "turning on" the fluorescence.[7]
Fluorescence Quenching: The reverse of CHEF, where the binding of an analyte (particularly paramagnetic metal ions like Cu²⁺ or Fe³⁺) introduces a new non-radiative decay pathway, leading to a decrease or "turning off" of the fluorescence signal.[7]
Visualizing the CHEF Mechanism
Caption: General mechanism of Chelation-Enhanced Fluorescence (CHEF).
Part III: Application Protocols for Chemosensing
This section provides a generalized protocol for evaluating a novel 6,7-dihydro-5H-cyclopenta[b]pyridine derivative as a fluorescent chemosensor for a target metal ion, such as Cu²⁺ or Pb²⁺.[7][8]
Protocol 2: Spectrofluorometric Titration
This protocol details the steps to determine the sensitivity and selectivity of the chemosensor. The causality behind a titration experiment is to systematically increase the concentration of the analyte and observe the corresponding change in the sensor's signal, allowing for quantitative analysis of their interaction.
Materials:
Stock solution of the chemosensor (e.g., 1 mM in DMSO or MeCN).
Stock solution of the target metal ion salt (e.g., 10 mM Cu(ClO₄)₂ in water).
Stock solutions of various other metal ion salts for interference studies.
High-purity solvent (e.g., Acetonitrile or Methanol).
Spectrofluorometer and quartz cuvettes.
Procedure:
Preparation of the Working Solution: Prepare a solution of the chemosensor at a final concentration (e.g., 10 µM) in a mixed solvent system, such as MeCN/HEPES buffer (1:1, v/v). The use of a buffer is critical to ensure that observed changes are due to ion binding and not pH fluctuations.[9]
Recording the Baseline Spectrum: Transfer 2 mL of the chemosensor working solution to a quartz cuvette and record its fluorescence emission spectrum. Note the excitation wavelength (λ_ex) and the wavelength of maximum emission (λ_em).
Titration: Add small aliquots (e.g., 2 µL) of the metal ion stock solution sequentially to the cuvette. After each addition, gently mix the solution and wait for the signal to stabilize (typically 1-2 minutes) before recording the new fluorescence spectrum.
Data Collection: Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor's binding sites.
Selectivity Study (Interference Test): Prepare identical solutions of the chemosensor. To separate cuvettes, add a large excess (e.g., 10 equivalents) of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Hg²⁺). Record the fluorescence. Afterwards, add the target metal ion to these solutions to see if the sensor can still detect it in a complex matrix.
Reversibility Test: To the solution containing the sensor-analyte complex, add a strong chelating agent like EDTA. A return of the fluorescence signal to its original state indicates that the binding is reversible.[7]
Data Analysis and Interpretation
1. Binding Stoichiometry (Job's Plot):
To determine the binding ratio between the sensor (S) and the analyte (A), a Job's plot is constructed. A series of solutions are prepared where the total molar concentration ([S] + [A]) is constant, but the mole fraction of the analyte is varied from 0 to 1. The fluorescence intensity is plotted against the mole fraction. The maximum of the plot corresponds to the stoichiometry of the complex formed.
2. Limit of Detection (LOD):
The LOD is a crucial metric for any sensor, indicating the smallest amount of analyte it can reliably detect. It is calculated using the formula:
LOD = 3σ / k
Where 'σ' is the standard deviation of the blank measurement (the sensor solution without any analyte) and 'k' is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Analyte]).
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising platform for the development of next-generation chemosensors. Its rigid structure and synthetic accessibility via efficient multicomponent reactions allow for the rational design of selective and sensitive probes.[3][10] By integrating established principles of optical sensing, such as ICT and CHEF, with this versatile core, researchers can create powerful analytical tools for applications ranging from environmental monitoring to biomedical diagnostics. The protocols and principles outlined in this guide provide a solid framework for initiating research in this exciting and rapidly evolving area.
References
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). Google.
(2026, January 10). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Al-Ghorbani, M., El-Gazzar, A. B. A., & Aly, H. M. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules.
An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. (n.d.). Google.
Kwon, J. E., & Yoon, J. (n.d.). Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. ACS Omega.
Abu-Taweel, G. M., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.
Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. (n.d.). Benchchem.
(n.d.). Pyridine-based probes and chemosensors | Request PDF. ResearchGate.
Pyridine-based probes and chemosensors. (n.d.). OUCI.
Goswami, S., Manna, A., Paul, S., & Das, A. K. (2013, August 20). Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+. Journal of Fluorescence.
El-Nahas, M. A., El-Metwaly, N., & El-Sayed, I. (2023, September 18). Simple dihydropyridine-based colorimetric chemosensors for heavy metal ion detection, biological evaluation, molecular docking, and ADMET profiling. Scientific Reports.
Technical Support Center: Optimizing the Purity of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with the fused bicyclic building block 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
This guide is designed for researchers and drug development professionals working with the fused bicyclic building block 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS 146331-19-3) 1. Achieving >99% purity for this compound is critical, as trace impurities can poison downstream catalysts or cause off-target effects in biological assays.
Below, you will find diagnostic troubleshooting guides, quantitative data, and validated protocols to resolve the most common purification bottlenecks.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: My final product is contaminated with unreacted 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Why does this happen and how do I remove it?
The Causality: When synthesizing this compound via the Buchwald-Hartwig cross-coupling of the 2-chloro precursor 2, the reaction often stalls before reaching 100% conversion. The resulting 2-aminopyridine product acts as a strong bidentate ligand. As its concentration increases, it outcompetes the designed phosphine ligands, coordinating to the palladium center and causing premature catalyst deactivation.
The Solution: Implement a highly selective acid-base extraction. The 2-amino group significantly increases the basicity of the pyridine ring (conjugate acid pKₐ ~ 6.9) compared to the 2-chloro precursor (pKₐ < 1.0). By washing the organic layer with 1M HCl, the target product partitions entirely into the aqueous phase as a hydrochloride salt, leaving the non-basic 2-chloro starting material in the organic phase.
Q2: I observe a dark discoloration in the isolated product, and NMR shows broad baseline peaks. What is the cause?
The Causality: This is a classic hallmark of residual palladium and phosphine ligand (e.g., BINAP or Xantphos) contamination. 2-Aminopyridines have a high affinity for transition metals, often carrying them through standard silica gel chromatography.
The Solution: Treat the crude mixture with a metal scavenger such as QuadraSil® MP (mercaptopropyl-functionalized silica). The high local concentration of thiol groups outcompetes the aminopyridine for Pd binding, permanently sequestering the metal onto the solid support.
Q3: When using the Chichibabin amination route, I am seeing a closely eluting impurity on HPLC. What is it?
The Causality: The Chichibabin reaction of 6,7-dihydro-5H-cyclopenta[b]pyridine with sodium amide (NaNH₂) proceeds via nucleophilic attack at the electron-deficient
(C2) and (C4) positions 3. While the C2 position is kinetically and thermodynamically favored due to the proximity of the ring nitrogen, minor amounts of the 4-amino regioisomer invariably form.
The Solution: The 4-amino and 2-amino regioisomers exhibit different hydrogen-bonding networks. Recrystallization from a toluene/heptane mixture exploits the differential solubility driven by the intermolecular hydrogen bonding of the 2-aminopyridine dimer, selectively precipitating the desired 2-amino isomer.
Part 2: Quantitative Purity Optimization Data
The following table summarizes the expected impact of each targeted purification methodology on the crude material.
Purification Methodology
Target Impurity Removed
Initial Purity
Final Purity
Yield Recovery
Acid-Base Extraction
2-Chloro Precursor
75 - 85%
92 - 95%
> 90%
Thiol-Silica Scavenging
Palladium / Ligands
92 - 95%
96 - 98%
> 95%
Toluene/Heptane Recryst.
Regioisomers / Trace Organics
96 - 98%
> 99.5%
75 - 80%
Part 3: Mechanistic Purification Workflow
Figure 1: Purification workflow for 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine by synthesis route.
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
This protocol is a self-validating system: the phase separation strictly relies on the pKₐ differential, ensuring that neutral impurities physically cannot enter the aqueous phase.
Dissolution: Dissolve 10.0 g of crude 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine in 100 mL of Ethyl Acetate (EtOAc).
Acidic Extraction: Transfer to a separatory funnel. Add 100 mL of 1.0 M aqueous HCl. Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as the hydrochloride salt. The unreacted 2-chloro precursor remains in the upper EtOAc layer.
Validation Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove trace organic impurities. Discard the organic layers.
Basification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 2.0 M NaOH dropwise until the pH reaches 10. The free base of the product will precipitate as a milky suspension.
Recovery: Extract the basic aqueous layer with fresh EtOAc (2 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Scavenging: Dissolve the recovered free base in 50 mL of Dichloromethane (DCM). Add 1.5 equivalents (by weight of Pd catalyst used) of QuadraSil® MP (mercaptopropyl silica).
Incubation: Stir the suspension at room temperature for 4 hours.
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Concentrate the filtrate to dryness.
Recrystallization: Dissolve the resulting solid in a minimum volume of hot Toluene (approx. 80°C).
Precipitation: Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
Isolation: Filter the resulting off-white crystals and wash with cold Heptane. Dry under high vacuum to yield >99% pure 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine.
References
Source: cymitquimica.
WO2008063625A2 - Pyridine compounds and methods of their use
Source: Google Patents
URL
Reaction parameter optimization for manganese-catalyzed oxidation of 2,3-cyclopentenopyridine
Technical Support Center: Reaction Parameter Optimization for Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Overview & Me...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reaction Parameter Optimization for Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Overview & Mechanistic Context
The direct oxidation of the methylene (CH₂) group adjacent to a pyridine ring is a synthetically critical but notoriously difficult transformation in medicinal chemistry. The electronegative SP² nitrogen atom deactivates the adjacent CH₂ group and frequently pre-coordinates with transition metal catalysts, leading to poor selectivity, catalyst poisoning, and unwanted N-oxide formation[1].
This technical guide provides validated protocols, quantitative optimization data, and mechanistic troubleshooting for the highly chemoselective manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[1][2].
Section 1: Self-Validating Experimental Protocol
This methodology utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) and tert-butyl hydroperoxide (t-BuOOH) to achieve high yields without the use of toxic oxidants like CrO₃ or corrosive solvents[1].
Step-by-Step Methodology:
Substrate Preparation: Dissolve 0.5 mmol of 2,3-cyclopentenopyridine in 2.0 mL of deionized water in a clean reaction vial[2].
Catalyst Loading: Add 0.5 mol% Mn(OTf)₂ (0.0025 mmol) to the aqueous solution.
Causality Note: This ultra-low catalyst loading is highly effective due to the rapid turnover frequency of the Mn-oxo active species in an aqueous environment[1].
Oxidant Addition: Dropwise, add 7.0 equivalents of t-BuOOH (3.5 mmol, 65-70% solution in H₂O) at 25 °C[2].
Causality Note: Dropwise addition prevents thermal runaway and suppresses the background auto-oxidation of the substrate to the N-oxide derivative.
Reaction Phase: Stir the mixture at 25 °C for 16 to 72 hours. Monitor the conversion strictly via Thin Layer Chromatography (TLC)[2].
Quenching (Critical Step): Quench the reaction with 10 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃[2].
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography[2].
Section 2: Quantitative Data & Parameter Optimization
The following table summarizes the optimization of reaction parameters, demonstrating the counter-intuitive superiority of mild aqueous conditions over heated organic solvents[1][2].
Entry
Catalyst (mol%)
Oxidant (equiv.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1 (Optimal)
Mn(OTf)₂ (0.5)
t-BuOOH (7.0)
H₂O
25
16 - 72
68 - 87
2
Mn(OTf)₂ (0.5)
t-BuOOH (7.0)
MeCN
40
16
45
3
Mn(OTf)₂ (0.5)
t-BuOOH (7.0)
t-BuOH
25
72
< 50
4 (Legacy)
CrO₃ (Stoichiometric)
AcOH-H₂SO₄
-
Reflux
-
10
Data Interpretation: Transitioning from MeCN at 40 °C to H₂O at 25 °C increases the yield significantly. Water acts as a non-innocent solvent, stabilizing the transition state of the Mn-catalyzed C-H activation and facilitating proton-coupled electron transfer[1].
Section 3: Mechanistic Workflow Diagram
Caption: Workflow of Mn-catalyzed chemoselective oxidation of 2,3-cyclopentenopyridine to pyridin-5-one.
Section 4: Troubleshooting Guides & FAQs
Q1: Why is the oxidation of the methylene group adjacent to the pyridine ring so difficult, and how does Mn(OTf)₂ resolve this?A: The fundamental challenge lies in the electronic properties of the pyridine ring. The electronegative SP² nitrogen atom withdraws electron density, making the adjacent CH₂ group highly inactive toward radical abstraction or electrophilic attack[1]. Furthermore, traditional transition metals pre-coordinate with this nitrogen, leading to catalyst deactivation. Mn(OTf)₂ overcomes this because, in the presence of t-BuOOH and water, it forms a highly active yet sterically constrained Mn-oxo intermediate that preferentially attacks the benzylic-like C-H bond rather than the nitrogen lone pair, ensuring excellent chemoselectivity[1][2].
Q2: I am observing low yields and incomplete conversion. What are the optimal solvent and temperature parameters?A: If you are using organic solvents like acetonitrile (MeCN) or elevating the temperature, you will likely see reduced yields. Experimental data shows that running the reaction in MeCN at 40 °C yields only ~45%[1]. The optimal medium is deionized water at 25 °C , which can push yields up to 68-87% depending on the specific analogue[1][2]. Water not only acts as an environmentally benign solvent but actively enhances the reactivity of the t-BuOOH/Mn system.
Q3: How do I prevent the formation of 2,3-cyclopentenopyridine N-oxide?A: Over-oxidation to the 1-oxide derivative (6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide, CID 13153315) is a common side reaction when using harsh, non-selective oxidants like mCPBA or CrO₃[1][3]. To prevent this:
Strictly control the temperature: Do not exceed 25 °C. Higher temperatures increase the kinetic rate of N-oxidation.
Maintain the catalyst-to-oxidant ratio: Ensure Mn(OTf)₂ is present at exactly 0.5 mol%. In the absence of the catalyst, t-BuOOH may slowly act as a direct N-oxidant. The active Mn catalyst rapidly consumes the oxidant for C-H insertion, outcompeting the background N-oxidation pathway[1].
Q4: What is the purpose of quenching with both NaHCO₃ and Na₂S₂O₃?A: This is a critical self-validating step in the protocol. NaHCO₃ is added to neutralize any acidic byproducts (such as triflic acid traces or carboxylic acid over-oxidation products)[2]. More importantly, Na₂S₂O₃ (sodium thiosulfate) is a reducing agent that immediately quenches unreacted t-BuOOH[2]. Failing to quench the peroxide before ethyl acetate extraction will lead to continued, uncontrolled oxidation during solvent evaporation, drastically reducing your isolated yield and purity.
References
Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). 1
BenchChem. (2025). Application Notes and Protocols: Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis. 2
National Center for Biotechnology Information. PubChem Compound Summary for CID 13153315, 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. 3
Technical Support Center: Overcoming Solubility Bottlenecks in 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Welcome to the Application Scientist Support Portal. Working with 6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 1-pyrindine) derivatives often presents significant formulation and assay challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
Working with 6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 1-pyrindine) derivatives often presents significant formulation and assay challenges. While these fused bicyclic scaffolds are highly valuable in medicinal chemistry, their rigid, planar structure and lipophilic cyclopentane ring frequently lead to poor thermodynamic solubility and kinetic precipitation.
This guide is designed to help you systematically diagnose and resolve these physicochemical bottlenecks using field-proven, self-validating methodologies.
The Physicochemical Root of the Problem
The poor aqueous solubility of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives stems from two primary causal factors:
High Crystal Lattice Energy: The planar nature of the fused pyridine-cyclopentane system promotes tight molecular packing via π-π stacking. It is energetically unfavorable for water molecules to disrupt this crystal lattice[1].
pH-Dependent Ionization: The pyridine nitrogen is weakly basic, with a typical pKa between 5.0 and 6.0[2]. At physiological pH (7.4), the molecule remains predominantly unionized and highly lipophilic, drastically reducing its aqueous solubility.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cyclopenta[b]pyridine derivative precipitates immediately when diluted from DMSO into an aqueous biochemical assay buffer (pH 7.4). How can I prevent this?A1: This is a classic "kinetic solubility" failure. When you dilute a DMSO stock into a neutral buffer, the weakly basic pyridine nitrogen remains unprotonated[2]. Because the unprotonated free base is highly lipophilic, it crashes out of solution.
Solution: To prevent precipitation without altering the compound chemically, you must lower the dielectric constant of the assay medium[3]. Introduce a biocompatible co-solvent (e.g., 1-5% PEG400 or Propylene Glycol) or a non-ionic surfactant (e.g., 0.01% Tween-20) to stabilize the supersaturated state[4].
Q2: We are in the lead optimization phase. How can we structurally modify the scaffold to improve intrinsic thermodynamic solubility without losing target affinity?A2: Structural modification should aim to either disrupt crystal packing or decrease the overall lipophilicity (LogP)[1].
Strategy 1: Disrupt Planarity. Introduce a methyl, methoxy, or hydroxyl group onto the sp3 carbons of the cyclopentane ring. This creates a 3D "kink" that lowers the crystal lattice energy, improving solubility[1].
Strategy 2: Introduce Solubilizing Appendages. Attach a basic amine (e.g., morpholine, piperazine) via a flexible linker. This introduces a second basic center with a higher pKa (~8-9), ensuring the molecule is protonated and soluble at physiological pH[5].
Q3: For in vivo pharmacokinetic (PK) studies, our free base compound has a solubility of <10 µg/mL. What is the most efficient formulation strategy for oral dosing?A3: For weakly basic compounds, salt formation and cyclodextrin complexation are the most robust strategies[6]. If the pKa of your pyridine nitrogen is >3 units higher than the counterion (e.g., using HCl or methanesulfonic acid), form a salt. The pyridinium cation is significantly more soluble than the neutral form[2]. If salt formation fails due to hygroscopicity, utilize Host-Guest Inclusion Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic cyclopentane ring, shielding it from water[1].
Below are step-by-step methodologies designed to systematically diagnose and resolve solubility bottlenecks.
Workflow 1: pH-Solubility Profiling and Salt Selection
To rationally improve solubility, you must first map the pH-solubility profile to determine if the issue is intrinsic lipophilicity or the ionization state[2].
Figure 1: Decision matrix for resolving solubility issues based on the pyridine nitrogen ionization state.
Protocol: Micro-Scale Salt Screening
Causality: Forming a salt lowers the pH of the microenvironment around the dissolving particle, driving the formation of the highly soluble pyridinium cation[2].
Preparation : Dispense 5 mg of the 6,7-dihydro-5H-cyclopenta[b]pyridine free base into glass HPLC vials.
Solvent Addition : Add 100 µL of a volatile organic solvent (e.g., Acetone or THF) to completely dissolve the free base.
Crystallization : Evaporate the solvent slowly under a gentle stream of nitrogen. If an oil forms, induce crystallization by scratching the vial or adding a non-polar anti-solvent (e.g., heptane).
Validation : Confirm salt formation via XRPD (X-ray Powder Diffraction) and measure thermodynamic solubility in Simulated Gastric Fluid (SGF).
Workflow 2: Cyclodextrin Inclusion Complexation
When structural modification is not an option, encapsulating the hydrophobic moiety in a cyclodextrin cavity is highly effective[6].
Figure 2: Step-by-step phase solubility methodology for cyclodextrin inclusion complexation.
Protocol: Phase Solubility Study (Higuchi-Connors Method)
Causality: This protocol determines the stoichiometric ratio of the host-guest complex and the stability constant, ensuring the formulation will not precipitate upon dilution in the bloodstream[2].
Preparation : Prepare aqueous solutions of HP-β-CD ranging from 0 to 40% (w/v) in phosphate buffer (pH 7.4).
Equilibration : Add an excess amount of the cyclopenta[b]pyridine derivative to each vial. Seal and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium[2].
Separation : Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved free base. Filter the supernatant through a 0.22 µm PVDF syringe filter (avoid PTFE as it may adsorb the drug).
Validation : Dilute the filtrate and quantify the drug concentration using HPLC-UV. Plot drug concentration vs. cyclodextrin concentration. A linear plot indicates a 1:1 complex, confirming successful encapsulation[7].
Section 3: Quantitative Data Presentation
To assist in selecting the appropriate strategy, the following table summarizes the expected impact of various solubility enhancement techniques on pyridine-based derivatives.
Enhancement Strategy
Mechanism of Action
Expected Solubility Increase
Pros
Cons
pH Adjustment (pH < 3)
Protonation of pyridine nitrogen to form pyridinium cation[2].
100x to 1,000x
Simple, highly effective for basic drugs.
May cause tissue irritation; drug precipitates if pH shifts in vivo[7].
Refinement of purification techniques for cyclopenta[b]pyridine analogs
Technical Support Center: Advanced Purification and Troubleshooting for Cyclopenta[b]pyridine Analogs Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that cyclopenta[b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Purification and Troubleshooting for Cyclopenta[b]pyridine Analogs
Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that cyclopenta[b]pyridines—critical bicyclic scaffolds in medicinal chemistry—frequently present significant isolation challenges. The inherent basicity of the pyridine nitrogen combined with the lipophilicity of the fused cyclopentyl ring creates a complex physicochemical profile.
This guide bypasses generic advice to provide causality-driven, self-validating troubleshooting strategies for the purification of cyclopenta[b]pyridine analogs.
Section 1: Chromatographic Troubleshooting
Q1: Why do my cyclopenta[b]pyridine analogs exhibit severe peak tailing and low recovery on standard silica gel, and how can I resolve this?
A1: Peak tailing in basic heterocycles is rarely a solvent polarity issue; it is a stationary phase interaction issue. While the primary retention mechanism on normal-phase silica is hydrogen bonding, the basic nitrogen atom of the cyclopenta[b]pyridine ring (pKa ~5.5) strongly interacts with acidic residual silanol groups (pKa ~3.5–4.5) on the silica surface. This creates a secondary, highly retentive ion-exchange mechanism that leads to broad, asymmetrical peaks and irreversible adsorption (low recovery).
The Solution (Causality): You must mask the acidic silanol groups to prevent this secondary interaction. Adding a volatile organic amine, such as Triethylamine (TEA), to the mobile phase acts as a sacrificial base. The TEA competitively binds to the silanols, allowing the cyclopenta[b]pyridine to elute based purely on its inherent polarity.
TLC Optimization: Prepare your standard mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% to 5% (v/v) TEA. Spot the crude mixture and develop. Verify that the tailing factor is reduced and the target
value is between 0.2 and 0.3.
Column Pre-treatment (Critical Step): Silica gel is slightly acidic. If you run the TEA-containing mobile phase directly, the TEA will be consumed by the column, causing an exothermic reaction and failing to protect your analyte. You must flush the packed column with 2–3 column volumes (CV) of a 1% TEA solution in your non-polar solvent (e.g., Hexane) before loading the sample.
Sample Loading: Dissolve the crude cyclopenta[b]pyridine in a minimum volume of the eluent (containing 1% TEA) and load it onto the column.
Elution: Elute using the optimized TEA-containing mobile phase. Monitor fractions via UV detection (254 nm).
Post-Purification: Remove TEA by co-evaporating the pooled fractions with toluene or placing the residue under high vacuum for 12–24 hours.
Logic workflow for troubleshooting basic nitrogen peak tailing via mobile phase modification.
Q2: I am using Reverse-Phase HPLC (RP-HPLC) to separate cyclopenta[b]pyridine regioisomers, but the resolution is poor. How should I adjust my method?
A2: Poor resolution of regioisomers in RP-HPLC is almost always a function of incorrect mobile phase pH. Most pyridine derivatives have a pKa between 5 and 6[1]. If your mobile phase pH is near this pKa (e.g., unbuffered Water/Acetonitrile at pH ~6), the molecules exist in a dynamic equilibrium between protonated and unprotonated states during the chromatographic run. This dynamic toggling collapses peak efficiency and destroys resolution.
The Solution (Causality): You must operate at least 2 pH units away from the pKa to ensure the analyte is locked in a single ionization state. For basic pyridines, high-pH RP-HPLC is vastly superior because the neutral, deprotonated state maximizes lipophilic interactions with the C18 stationary phase, amplifying subtle structural differences between regioisomers.
Table 1: Effect of Mobile Phase pH on Cyclopenta[b]pyridine RP-HPLC Dynamics
Mobile Phase pH
Dominant Ionization State
Retention Factor (k')
Tailing Factor (Tf)
Resolution Strategy & Rationale
3.0 (0.1% TFA)
Protonated (Cationic)
1.2 (Low)
1.8 (High)
Analyte is highly polar; elutes too fast. Requires ion-pairing agents.
6.0 (Water/MeCN)
Dynamic Equilibrium
3.5 (Moderate)
>2.5 (Severe)
Avoid. Analyte toggles between states, destroying peak shape.
10.0 (10mM NH₄HCO₃)
Deprotonated (Neutral)
6.8 (High)
1.1 (Excellent)
Ideal. Analyte is neutral, maximizing C18 interaction and resolution.
(Note: Ensure your C18 column utilizes ethylene-bridged hybrid (BEH) silica to withstand pH 10 conditions).
Q3: Can I avoid chromatography entirely for highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives?
A3: Yes. When synthesizing complex cyclopenta[b]pyridine-3-carbonitriles via multicomponent reactions (MCRs), the thermodynamic stability and specific solubility profiles of the final fused-ring systems can be exploited to bypass chromatography entirely, yielding highly pure compounds through simple filtration and recrystallization[2].
The Solution (Causality): In MCRs utilizing sodium alkoxide catalysts in alcoholic solvents, the starting materials are highly soluble. However, the resulting cyclopenta[b]pyridine derivative forms a rigid, highly crystalline lattice driven by intermolecular hydrogen bonding (via the carbonitrile group) and π-π stacking. By shifting the solvent's dielectric constant with water, the product selectively crashes out while impurities remain solvated.
Self-Validating Methodology: Precipitation and Recrystallization Workflow
Reaction Completion: Following the cyclocondensation reaction (typically refluxed for 1–2 hours in ethanol with sodium ethoxide), allow the reaction mixture to cool to ambient temperature (20–25°C).
Controlled Precipitation: Slowly dilute the mixture with distilled water (typically a 1:5 ratio of reaction volume to water) under vigorous stirring. The sudden increase in polarity forces the lipophilic cyclopenta[b]pyridine to precipitate.
Filtration & Washing: Collect the crude solid via vacuum filtration. Wash the filter cake sequentially with cold water (to remove inorganic salts and catalyst) and cold ethanol (to remove unreacted organic precursors).
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Collect the highly pure crystals via filtration.
Section 3: Advanced High-Throughput Workflows
Q4: How do I scale up the purification of diverse cyclopenta[b]pyridine libraries without creating a bottleneck?
A4: For library synthesis, manual fraction collection is too slow and prone to error. The industry standard for high-throughput purification of nitrogenous heterocycles is UV/Mass-Triggered Preparative HPLC, which ensures the resolution of peaks without tailing while automating fraction collection[3].
The Solution (Causality): Cyclopenta[b]pyridines exhibit strong UV chromophores, but crude mixtures often contain UV-active byproducts that co-elute. By coupling a mass spectrometer (MS) in parallel with the UV detector, the fraction collector is governed by Boolean logic: it only triggers when both a UV threshold is crossed and the specific target mass (m/z) of the cyclopenta[b]pyridine analog is detected. This eliminates the collection of false positives and ensures fractions contain only the desired product.
Boolean logic workflow for UV/Mass-triggered preparative HPLC purification.
References
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at:[Link]
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. AIP Conference Proceedings. Available at:[Link]
Technical Support Center: Enhancing the Stability of 6,7-Dihydro-5H-cyclopenta[b]pyridine Compounds
Welcome to the technical support center for 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issue...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and implement effective stabilization strategies during their experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and longevity of your compounds.
I. Understanding the Inherent Stability of the 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key intermediate in the synthesis of various pharmaceutical agents.[1] While generally stable at room temperature in closed containers, its unique electronic and structural features can make it susceptible to degradation under certain conditions.[2] The pyridine ring, being electron-deficient, influences the reactivity of the entire molecule. The cyclopentane ring fused to the pyridine core contains a benzylic-like methylene group (at the C5 position) that is particularly prone to oxidation.
This guide will address the most common stability challenges encountered with this class of compounds:
Oxidative Degradation: The primary pathway of degradation, often leading to discoloration and the formation of impurities.
Photodegradation: Instability upon exposure to light, leading to complex rearrangements.
Hydrolytic Instability: Degradation in the presence of water, particularly under acidic or basic conditions.
Hygroscopicity and Handling: Challenges related to moisture absorption and its consequences.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter.
A. Discoloration and Impurity Formation
Q1: My 6,7-dihydro-5H-cyclopenta[b]pyridine solution/solid has turned yellow or brown upon storage. What is the likely cause?
A1: The yellowing or browning of pyridine-containing compounds is a common observation and is most frequently due to oxidative degradation.[3] The primary culprits are the formation of the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and the N-oxide of the parent compound. Even trace amounts of these impurities can impart significant color.[4]
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: This ketone is formed by the oxidation of the methylene group at the C5 position, which is adjacent to the pyridine ring and thus activated.[5]
N-oxide: The nitrogen atom on the pyridine ring can be oxidized to form an N-oxide, which can also be colored.[5]
Q2: I observe a new, more polar peak in my HPLC analysis of an aged sample. What could it be?
A2: A new, more polar peak is often indicative of an oxidation product. Both the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and the N-oxide are more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column. To confirm the identity of the peak, it is recommended to perform forced degradation studies (see Section III) and compare the retention times of the degradants.
Q3: My compound is a solid and has started to cake or clump upon storage. What is happening?
A3: Caking or clumping is often a sign of hygroscopicity, where the compound absorbs moisture from the atmosphere.[6][7] This can lead to physical changes in the solid and can also accelerate chemical degradation, such as hydrolysis.[8]
B. Oxidative Degradation
Q1: What are the primary drivers of oxidative degradation for these compounds?
A1: Oxidative degradation is typically initiated by atmospheric oxygen, and can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The reaction often proceeds via a free-radical mechanism.[9]
Q2: How can I prevent oxidative degradation?
A2: The most effective way to prevent oxidative degradation is to minimize exposure to oxygen and to use antioxidants.
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon.[3]
Antioxidants: The use of radical-scavenging antioxidants is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[[“]][11] It works by interrupting the free-radical chain reactions that lead to degradation.[[“]]
C. Photodegradation
Q1: Are 6,7-dihydro-5H-cyclopenta[b]pyridine compounds sensitive to light?
A1: Yes, pyridine and its derivatives can be sensitive to light, particularly UV light.[12] The N-oxide, a potential oxidative degradant, is also known to undergo photochemical rearrangements.[13][14]
Q2: What is the likely mechanism of photodegradation?
A2: Upon absorption of UV light, the pyridine N-oxide can rearrange to form an oxaziridine intermediate.[13][15] This highly strained ring can then undergo further rearrangements, leading to a variety of degradation products.[13]
Q3: How can I protect my compounds from photodegradation?
A3: The most straightforward methods are to protect the compound from light and use light stabilizers.
Light Protection: Store samples in amber vials or wrap containers in aluminum foil.[3]
Light Stabilizers: For solutions or formulations, the addition of a UV absorber or a hindered amine light stabilizer (HALS) can be effective.[16][17][18] HALS work by scavenging free radicals generated by UV exposure.[17]
D. Hydrolytic Instability
Q1: Are these compounds susceptible to hydrolysis?
A1: While the core scaffold is relatively stable, certain derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. For example, if the cyclopentane ring contains an imine or ester functional group, it can be a site for hydrolysis.
Q2: What is the likely mechanism of hydrolysis?
A2: The mechanism will depend on the specific functional group. For imines, acid-catalyzed hydrolysis typically involves protonation of the imine nitrogen, followed by nucleophilic attack of water.[2] For esters, both acid- and base-catalyzed hydrolysis can occur, leading to the corresponding carboxylic acid and alcohol.[19]
Q3: How can I prevent hydrolysis?
A3: The key is to control the pH and minimize contact with water.
pH Control: Buffer solutions to a neutral pH where the compound is most stable.
Anhydrous Conditions: Use anhydrous solvents and store the compound in a desiccator to protect it from moisture.[7][20]
III. Experimental Protocols for Stability Assessment and Enhancement
This section provides detailed protocols for conducting forced degradation studies and for implementing stabilization strategies.
A. Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.
Protocol 1: General Forced Degradation Workflow
Caption: General workflow for forced degradation studies.
Step-by-Step Methodology:
Prepare a stock solution of your 6,7-dihydro-5H-cyclopenta[b]pyridine compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
Expose the compound to the following stress conditions in separate vials:
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M. Keep at 60°C.
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M. Keep at 60°C.
Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature, protected from light.
Thermal Stress: Store the solid compound in an oven at 80°C.
Photostability: Expose the compound (in both solid and solution form) to light according to ICH Q1B guidelines.
Analyze samples by a suitable HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
Evaluate the results: Look for the formation of new peaks and the decrease in the main peak area. Aim for 5-20% degradation of the active pharmaceutical ingredient.
B. Stabilization Strategies
Protocol 2: Evaluating the Efficacy of Antioxidants
Caption: Protocol for evaluating antioxidant efficacy.
Step-by-Step Methodology:
Prepare three sets of samples in a suitable solvent:
Control: Solution of your compound.
Test Sample 1: Solution of your compound with 0.01% (w/v) BHT.
Test Sample 2: Solution of your compound with 0.1% (w/v) BHT.
Expose all samples to oxidative stress. This can be done by adding a mild oxidizing agent (e.g., 0.1% H₂O₂) or by leaving the vials open to the air and exposing them to elevated temperatures (e.g., 40°C).
Monitor the degradation of the parent compound in all samples over time using a stability-indicating HPLC method.
Compare the degradation rates. A significantly lower degradation rate in the test samples compared to the control indicates that the antioxidant is effective at the tested concentration.
IV. Data Summary
The following table summarizes the potential degradation pathways and products for 6,7-dihydro-5H-cyclopenta[b]pyridine compounds based on the available literature.
Stress Condition
Potential Degradation Pathway
Major Degradation Product(s)
Oxidation
Oxidation of the C5 methylene group
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Oxidation of the pyridine nitrogen
6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide
Photodegradation
Photochemical rearrangement of the N-oxide
Oxaziridine intermediate, leading to various isomers
Acid Hydrolysis
(For derivatives) Hydrolysis of susceptible functional groups (e.g., imines, esters)
Varies based on the derivative
Base Hydrolysis
(For derivatives) Hydrolysis of susceptible functional groups (e.g., esters)
Varies based on the derivative
V. Analytical Methodologies
A robust analytical method is crucial for monitoring the stability of your compounds. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.
Recommended Starting Conditions for a Stability-Indicating HPLC Method:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where both the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity).
Column Temperature: 30°C.
This method should be optimized to ensure adequate separation between the parent peak and any peaks that appear during forced degradation studies.
VI. References
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from BenchChem Technical Support.
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). Journal of Photochemistry and Photobiology A: Chemistry.
How to Choose the Right Light Stabilizer for Your Product Applications. (2025). ChemPoint.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharmaceutical Excipients.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics.
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2022). Journal of the American Chemical Society.
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (1972). Journal of the Chemical Society, Perkin Transactions 2.
Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. (2023). Molecules.
Photoreduction of pyridine N-oxide. (2021). ResearchGate.
What is Light Stability? Its Importance in Chemical Formulations. (2025). Patsnap Eureka.
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online.
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2013). Journal of Chemical and Pharmaceutical Research.
The hydrolysis of pyridilmonoimines in acidic aqueous media. (2009). Arabian Journal of Chemistry.
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2022). ChemRxiv.
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society.
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International.
Methods for testing antioxidant activity. (2001). ResearchGate.
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
Control experiments a Influence of the radical scavengers TEMPO and BHT... (2021). ResearchGate.
How can I remove the pyridine from the sugar compound?. (2015). ResearchGate.
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
PYRIDINE ITS DERIVATIVES. (n.d.). Reilly Tar & Chemical Corporation.
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. (1981). Journal of the American Chemical Society.
What is Butylated Hydroxytoluene (BHT) mechanism of action?. (n.d.). Consensus.
Why are BHT and BHA used as preservatives over other phenols?. (2018). Reddit.
troubleshooting side reactions during 2,5-Divinylpyridine synthesis. (2025). BenchChem.
Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Comparative Guide. (2025). BenchChem.
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (2015). Royal Society of Chemistry.
A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (2013). ResearchGate.
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2023). PMC.
A Comparative Analysis of Synthetic Strategies for 6,7-dihydro-5H-cyclopenta[b]pyridine and its Derivatives
Introduction The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure is a key component i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure is a key component in a variety of biologically active compounds, including the broad-spectrum cephalosporin antibiotic, cefpirome. The development of efficient and high-yielding synthetic routes to this core structure and its functionalized derivatives is crucial for enabling further exploration of its therapeutic potential and other applications.
This guide provides a comparative analysis of three distinct and prominent synthetic routes to 6,7-dihydro-5H-cyclopenta[b]pyridine and its analogues. We will delve into the mechanistic underpinnings, experimental protocols, and reported yields of each method to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies. The comparison focuses on a multi-step Vilsmeier cyclization approach for the parent compound, a manganese-catalyzed oxidation for ketone analogues, and a multi-component cyclocondensation reaction for highly substituted derivatives.
Comparative Yield Analysis
The choice of a synthetic route is often dictated by the desired substitution pattern on the target molecule and the required overall efficiency. The following table summarizes the key performance indicators for the three synthetic strategies discussed in this guide.
Route 1: Vilsmeier Cyclization for the Parent Scaffold
This multi-step approach provides access to the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for compounds like cefpirome.[1] The synthesis begins with readily available starting materials and proceeds through a series of classical organic transformations.
Mechanistic Rationale
The core of this synthesis is the Vilsmeier-Haack reaction, which facilitates the cyclization and formation of the pyridine ring. The reaction sequence involves the initial formation of an enamine from cyclopentanone, followed by acetylation, Vilsmeier cyclization to build the chlorinated pyridine ring, and a final dechlorination step to yield the target compound. The choice of the Vilsmeier reagent is critical for the efficient formation of the heterocyclic ring system.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine.
Detailed Experimental Protocol
While the source provides a general overview, a representative protocol based on the described transformations would be as follows:
Nucleophilic Addition: Cyclopentanone and benzylamine are reacted to form the corresponding enamine.
Acetylization: The resulting enamine is acetylated using a suitable acetylating agent like acetic anhydride.
Vilsmeier Cyclization: The acetylated intermediate is treated with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to induce cyclization and form the chlorinated pyridine ring.
Dechlorination: The chlorinated intermediate is then subjected to a dechlorination reaction, for instance, through catalytic hydrogenation, to afford the final product.
This route, while comprising multiple steps, has been reported to provide the target compound with a total yield of 43.15% and a high purity of 99.7% as determined by HPLC.[1]
Route 2: Manganese-Catalyzed Oxidation for Ketone Analogues
For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, a direct and efficient method utilizing manganese-catalyzed oxidation has been developed.[2][5] This approach is notable for its use of environmentally benign reagents and mild reaction conditions.
Mechanistic Rationale
This method achieves the direct oxidation of the CH₂ group adjacent to the pyridine moiety in 2,3-cyclopentenopyridine analogues.[2] The catalytic system employs manganese(II) triflate (Mn(OTf)₂) and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water.[2][3] This green chemistry approach offers high yield and excellent chemoselectivity.[2][5] The reaction proceeds at room temperature, making it an attractive and practical option.
Comparative Analysis of 6,7-Dihydro-5H-benzocyclohepta[1,2-b]pyridine Derivatives as Anticancer Agents
The 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine scaffold represents a pharmaceutically privileged, non-planar tricyclic system that has driven significant advancements in targeted oncology. Originally identified throug...
Author: BenchChem Technical Support Team. Date: March 2026
The 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine scaffold represents a pharmaceutically privileged, non-planar tricyclic system that has driven significant advancements in targeted oncology. Originally identified through systematic screening of compound libraries, derivatives of this class—most notably Lonafarnib (SCH 66336)—have emerged as potent, orally bioavailable, non-peptidomimetic inhibitors of Farnesyl Protein Transferase (FTase)[1][2].
This guide provides an objective, data-driven comparison of these derivatives against alternative FTase inhibitors (FTIs) and standard chemotherapies, detailing their mechanism of action, comparative efficacy, and the self-validating experimental protocols required for their evaluation.
Mechanistic Grounding: The FTase-Ras Axis
To understand the efficacy of benzocycloheptapyridine derivatives, one must examine the causality of their target. Ras proteins (H-Ras, K-Ras, N-Ras) act as molecular switches regulating cellular proliferation via the MAPK and PI3K pathways. However, Ras requires a post-translational lipid modification—farnesylation—to anchor to the inner plasma membrane and become biologically active[3][4].
FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the C-terminal CAAX motif of Ras. By competitively inhibiting FTase, 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives trap Ras in the cytosol, dismantling the oncogenic signaling cascade[4].
Unlike early peptidomimetic FTIs that mimic the CAAX motif and often suffer from poor pharmacokinetics or off-target zinc chelation, the rigid tricyclic benzocycloheptapyridine core occupies the hydrophobic binding pocket without requiring a direct ligand for the active-site zinc ion[1]. Furthermore, specific halogenation (e.g., 3,10-dibromo and 8-chloro substitutions) drastically enhances binding affinity and metabolic stability[2].
Fig 1: Interruption of the Ras signaling cascade via FTase inhibition by benzocycloheptapyridines.
Comparative Efficacy: Benzocycloheptapyridines vs. Alternatives
The table below synthesizes the biochemical and cellular performance of key 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives against other FTI classes.
Lonafarnib demonstrates profound potency across all Ras isoforms. Recent synthetic efforts have also yielded novel analogs, such as Compound 6e (incorporating zinc-binding groups at the piperidine ring) and high-pressure synthesized derivatives (Compounds 4a-j), which show promising cytotoxicity profiles against specific solid tumor lines[5][6].
Table 1: Quantitative Comparison of FTase Inhibitors
Note: While Lonafarnib is highly potent biochemically, its single-agent clinical activity in solid tumors is limited, necessitating its use in synergistic combinations[8].
Self-Validating Experimental Protocols
To rigorously evaluate the anticancer activity of novel benzocycloheptapyridine derivatives, a multi-tiered, self-validating workflow must be employed. Biochemical potency does not guarantee cellular target engagement; therefore, each step in the protocol serves as a logical prerequisite for the next.
Fig 2: Self-validating experimental workflow for evaluating novel FTase inhibitors.
Protocol 1: In Vitro FTase Inhibition Assay (Biochemical Validation)
Causality: This isolates the compound's direct enzymatic inhibitory capacity, removing confounding variables like membrane permeability or cellular efflux pumps.
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 μM ZnCl₂, and 5 mM DTT.
Incubate recombinant human FTase with varying concentrations of the benzocycloheptapyridine derivative for 15 minutes at room temperature.
Initiate the reaction by adding 0.5 μM recombinant H-Ras and 0.5 μM
-FPP.
Quench the reaction after 30 minutes using 10% HCl in ethanol.
Precipitate the radiolabeled farnesyl-Ras onto glass-fiber filters and quantify via liquid scintillation counting to calculate the biochemical IC50[2].
Causality: To prove that the inhibitor penetrates the cell membrane and actively prevents Ras farnesylation in situ. Unfarnesylated Ras lacks a hydrophobic lipid tail and therefore migrates slower on an SDS-PAGE gel, providing a direct, visual confirmation of target engagement[7].
Culture HCT-116 or COS-7 cells and treat with the inhibitor (e.g., 1–10 μM) for 48 hours.
Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.
Resolve 30 μg of total protein lysate via 12.5% SDS-PAGE.
Transfer to a PVDF membrane and immunoblot using a pan-Ras or specific anti-H-Ras antibody.
Validation Readout: A successful FTI will induce a distinct upper band (unfarnesylated Ras) relative to the vehicle control (lower band, farnesylated Ras).
Protocol 3: Anchorage-Independent Soft Agar Assay (Phenotypic Reversal)
Causality: Cancer cells driven by mutant Ras exhibit anchorage-independent growth. This assay proves that the biochemical and intracellular inhibition translates to a reversal of the oncogenic phenotype[7].
Prepare a base layer of 0.6% agarose in complete culture medium in a 6-well plate.
Suspend
Ras-transformed cells in 0.3% agarose containing the test compound (at 1x, 5x, and 10x the cellular IC50).
Overlay the cell suspension onto the solidified base layer.
Incubate for 14–21 days at 37°C, replenishing the top medium with the compound every 3 days.
Stain with 0.005% crystal violet and quantify colony formation.
Synergistic Combinations in Refractory Cancers
While highly effective in preclinical models, single-agent therapy with benzocycloheptapyridines often faces clinical resistance due to alternative prenylation pathways (e.g., geranylgeranylation of K-Ras). Consequently, modern application of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine derivatives focuses on synergistic combinations:
Glioblastoma Multiforme (GBM): Tumors with endogenous Ras activation are highly resistant to radiation therapy (XRT). Lonafarnib has been shown to synergistically inhibit orthotopic malignant gliomas when combined with Temozolomide (TMZ) and XRT, as blocking Ras farnesylation reverses DNA-damage resistance[4].
Hepatocellular Carcinoma (HCC): In HCC cell lines (SMMC-7721, QGY-7703), Lonafarnib induces G1/S phase arrest via downregulation of Cyclin D1 and CDK6. When combined with Sorafenib or Doxorubicin, Lonafarnib significantly lowers the apoptotic threshold, promoting Caspase-3 and PARP cleavage[8].
References
(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]- pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336): A Very Potent Farnesyl Protein Transferase Inhibitor as a Novel Antitumor Agent
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Inhibition of farnesyltransferase: A rational approach to treat cancer?
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Lonafarnib (SCH66336) improves the activity of temozolomide and radiation for orthotopic malignant gliomas
Source: PubMed Central (NIH)
URL:[Link]
Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells
Source: PubMed Central (NIH)
URL:[Link]
Design, synthesis and evaluation of Novel 1-(Substituted Acetyl)-4-(10-Bromo-8-Chloro-5,6-Dihydro-11H-Benzo[5,6]Cyclohepta[1,2-B]Pyridine-11-Ylidene)piperidines as antitumor agents and farnesyl protein transferase inhibitors
Source: Indian Journal of Pharmaceutical Sciences
URL:[Link]
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents
Source: PubMed Central (NIH / Scientific Reports)
URL:[Link]
Efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine corrosion inhibitors vs. other organic inhibitors
As a Senior Application Scientist navigating the intersection of materials science and synthetic chemistry, I frequently evaluate the efficacy of N-heterocyclic scaffolds. While these molecular structures are a staple fo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the intersection of materials science and synthetic chemistry, I frequently evaluate the efficacy of N-heterocyclic scaffolds. While these molecular structures are a staple for drug development professionals designing alkaloid therapeutics, their electron-rich nature makes them exceptionally potent for industrial applications—specifically as corrosion inhibitors for carbon steel in highly acidic environments.
Historically, simple pyridines and pyrimidines have served as the baseline for organic corrosion inhibition. However, recent advancements have unveiled a superior class of molecules: 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) .
This guide provides a rigorous, data-driven comparison of CAPDs against traditional organic inhibitors, detailing the mechanistic causality behind their performance and the self-validating experimental protocols required for their evaluation.
Mechanistic Causality: Why CAPDs Outperform Traditional Scaffolds
The primary function of an organic corrosion inhibitor is to adsorb onto the metal surface, creating a dielectric barrier that blocks active corrosion sites. The superiority of CAPDs lies in their dual-adsorption mechanism, which is driven by their specific molecular architecture.
Unlike simple pyridine, which offers limited surface coverage, CAPDs feature an extended conjugated
-electron system and multiple heteroatoms (nitrogen and oxygen). This allows them to function as highly efficient mixed-type inhibitors , simultaneously suppressing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions through two distinct pathways:
Chemisorption (Coordinate Bonding): The nitrogen atoms within the cyclopenta[b]pyridine core and the carbonitrile group possess unshared electron pairs. These act as potent electron donors, coordinating directly with the vacant d-orbitals of the iron surface to form a robust chemical bond[1].
Physisorption (Electrostatic Attraction): In aggressive acidic media (e.g., 1.0 M H₂SO₄), the heteroatoms become protonated. These cationic species are electrostatically attracted to the pre-adsorbed sulfate ions on the negatively charged steel surface, forming an initial physical barrier[1].
Mechanistic pathway of CAPD dual-adsorption on carbon steel surfaces.
Comparative Efficacy Data
To objectively benchmark the performance of this scaffold, we compare the top-performing derivative, CAPD-1 (2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile), against other established pyridine-based inhibitors.
As demonstrated in the table below, CAPD-1 achieves near-total inhibition at a highly economical concentration of 1.0 mM, vastly outperforming simple pyridines and moderately outperforming complex imidazopyridines.
Experimental Protocols: A Self-Validating Workflow
For researchers synthesizing these heterocyclic scaffolds, rigorous validation is non-negotiable. The following methodologies establish a self-validating system : the chemical synthesis is verified by empirical electrochemical testing, which is subsequently corroborated by computational molecular orbital modeling.
Phase 1: Synthesis via Cyclocondensation
Causality: We utilize a base-catalyzed Knoevenagel condensation followed by cyclization to efficiently construct the highly conjugated cyclopenta[b]pyridine core without requiring extreme thermal conditions[1].
Preparation: Dissolve the 2,5-diarylidenecyclopentanone derivative and an equimolar amount of propanedinitrile in absolute ethanol.
Catalysis: Slowly add a sodium alkoxide solution (e.g., sodium ethoxide) under continuous stirring. Rationale: The strong base deprotonates the propanedinitrile, generating a nucleophilic carbanion essential for attacking the electrophilic carbonyl carbon of the cyclopentanone derivative[1].
Reflux: Reflux the mixture, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
Isolation: Cool to room temperature, neutralize with dilute acid, filter the precipitate, and recrystallize. Validate purity via ¹³C NMR (confirming the characteristic C≡N peak at ~93.7 ppm)[1].
Causality: We utilize EIS rather than relying solely on gravimetric (weight-loss) methods because EIS applies a small-amplitude AC signal. This allows us to non-destructively decouple the solution resistance from the charge-transfer resistance (
), providing a direct measurement of the protective monolayer's dielectric properties[1].
Cell Setup: Configure a standard three-electrode cell: Carbon steel working electrode, platinum counter electrode, and a saturated calomel reference electrode (SCE).
Equilibration: Immerse the steel in 1.0 M H₂SO₄ containing 1.0 mM CAPD for 30 minutes to establish a stable Open Circuit Potential (OCP).
Measurement: Apply an AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz.
Analysis: Fit the resulting Nyquist plot to an equivalent Randles circuit. A significant expansion in the capacitive loop diameter compared to the blank acid confirms the formation of an insulating monolayer[1].
Phase 3: Computational Validation (DFT)
Causality: Empirical electrochemical data must be grounded in molecular orbital theory. Density Functional Theory (DFT) calculations validate the chemisorption mechanism by mapping the molecule's electron-donating capacity[1].
Optimization: Optimize the 3D geometry of the CAPD molecule using the B3LYP functional and 6-31G(d,p) basis set.
Orbital Mapping: Calculate the Highest Occupied Molecular Orbital (
) and Lowest Unoccupied Molecular Orbital ().
Validation: A high
value theoretically validates the chemisorption observed in Phase 2, proving that the molecule's active centers (specifically the nitrogen heteroatoms) are energetically capable of donating electrons to the iron d-orbitals[1].
Self-validating experimental workflow for evaluating novel organic corrosion inhibitors.
Conclusion
For researchers and development professionals evaluating heterocyclic compounds, the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) scaffold represents a massive leap in corrosion inhibition technology. By combining a highly conjugated planar structure with strategically placed electron-donating heteroatoms, CAPDs achieve near-perfect inhibition efficiencies (97.7%) that far exceed those of traditional simple pyridines (27.56%). When evaluated through a self-validating loop of synthesis, electrochemistry, and computational modeling, CAPDs prove to be a highly reliable, mixed-type protective barrier for industrial applications.
References
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches
Source: ACS Omega (2022)
URL:[Link][1]
Experimental, Monte Carlo and Molecular Dynamic Study on Corrosion Inhibition of Mild Steel by Pyridine Derivatives in Aqueous Perchloric Acid
Source: MDPI Materials (2020)
URL:[Link][4]
Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl
Source: International Journal of Electrochemical Science (2012)
URL:[Link][3]
Synthesis, Characterization, and Comparative Study of Pyridine Derivatives as Corrosion Inhibitors of Mild Steel in HCl Medium
Source: Taylor & Francis (2005)
URL:[Link][2]
Structural Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Guide to X-Ray Diffraction and Orthogonal Techniques
Introduction: The Pharmacophoric Importance of CAPD Derivatives The 6,7-dihydro-5H-cyclopenta[b]pyridine (CAPD) scaffold—often referred to as a cyclopentapyridine derivative—represents a highly privileged structural moti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pharmacophoric Importance of CAPD Derivatives
The 6,7-dihydro-5H-cyclopenta[b]pyridine (CAPD) scaffold—often referred to as a cyclopentapyridine derivative—represents a highly privileged structural motif in modern medicinal chemistry and materials science. By fusing a five-membered cyclopentane ring to a rigid pyridine core, researchers can uniquely constrain the spatial orientation of pendant functional groups. This precise rigidification is critical for developing highly selective allosteric therapeutics, such as those targeting[1], as well as for engineering robust[2].
However, the biological and physicochemical efficacy of these molecules is entirely dictated by their three-dimensional conformation. The fused cyclopentane ring typically adopts a non-planar "envelope" conformation to minimize torsional strain among its
-hybridized carbons, which in turn influences the dihedral angles of adjacent substituents[3]. For researchers and drug development professionals, selecting the correct analytical technique to map these subtle structural nuances is paramount.
This guide provides an authoritative comparison of Single-Crystal X-Ray Diffraction (SCXRD)—the gold standard for absolute structural elucidation—against orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling.
The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)
While NMR provides excellent connectivity data in the solution state, it cannot definitively resolve the absolute stereochemistry, exact dihedral angles, or solid-state packing forces (such as
stacking and hydrogen bonding networks) of CAPD derivatives. SCXRD solves this by providing a direct, empirical electron density map of the molecule.
Causality in Structural Determination:
In the structural analysis of, SCXRD explicitly revealed that steric hindrance forces the pendant bromobenzene ring out of the plane of the central pyridine ring by exactly 82.65°[3]. This precise metric is invaluable; it allows computational chemists to understand the exact steric boundaries of the molecule when designing ligands to fit into narrow, invariant enzymatic pockets.
Comparative Analysis of Structural Techniques
To select the appropriate analytical workflow, researchers must weigh resolution against sample requirements. The table below summarizes the quantitative and qualitative metrics of the primary structural elucidation techniques used for CAPD derivatives.
Analytical Technique
Resolution / Precision
Sample Requirement
Phase
Primary Strengths
Limitations
Single-Crystal XRD (SCXRD)
Absolute (< 0.01 Å)
~0.1 mm single crystal
Solid
Exact 3D coordinates, absolute stereochemistry, dihedral angles, packing forces.
Requires high-quality, defect-free single crystals; time-intensive.
Powder XRD (PXRD)
Bulk phase identification
10–50 mg powder
Solid
Rapid phase purity confirmation; no single crystal needed.
Cannot easily solve de novo complex 3D structures without prior models.
Lacks absolute 3D spatial coordinates and solid-state packing data.
Computational (DFT)
Theoretical (Basis set dependent)
In silico
Gas / Implicit
Predicts ideal geometry, orbital energies (HOMO/LUMO), and adsorption behaviors.
Requires empirical data (like SCXRD) for accurate boundary validation.
Experimental Workflow: SCXRD Protocol for CAPD Derivatives
To ensure a self-validating system, the following protocol outlines the causal steps required for the rigorous SCXRD analysis of CAPD derivatives.
Step 1: Crystal Growth (Thermodynamic Control)
Procedure: Dissolve the highly purified CAPD derivative in a minimal volume of a moderately polar solvent system (e.g., ethyl acetate or a methanol/dichloromethane mixture). Allow the solvent to evaporate slowly at ambient temperature (294 K - 298 K) over several days.
Causality: Slow evaporation ensures that the molecules assemble under thermodynamic control. This minimizes crystal defects, solvent trapping, and twinning, which are detrimental to high-resolution diffraction.
Step 2: Data Collection (Thermal Motion Reduction)
Procedure: Mount a single, defect-free crystal (typically ~0.1 x 0.1 x 0.1 mm) on a glass fiber or cryoloop. Collect diffraction data using a diffractometer equipped with Mo-K
( Å) or Cu-K radiation.
Causality: Cooling the crystal (often to 100 K - 170 K) using a liquid nitrogen stream reduces the thermal motion of the atoms (the Debye-Waller factor). This significantly sharpens the diffraction spots at higher angles, improving the overall resolution of the electron density map.
Step 3: Phase Problem Solution and Refinement
Procedure: Solve the structure using direct methods (e.g., SHELXT) to approximate initial atomic positions. Refine the structure using full-matrix least-squares on
(e.g., SHELXL).
Causality: Direct methods mathematically estimate the missing phase angles of the diffracted waves. The least-squares refinement iteratively minimizes the difference between the observed diffraction pattern and the calculated model, ensuring the final structure is a true representation of the physical crystal.
Step 4: Self-Validation (The R-Factor Check)
Procedure: Evaluate the crystallographic R-factors (
and ) and the Goodness-of-Fit (GoF) after final refinement cycles.
Causality & Validation: Crystallography is inherently self-validating. The
value measures the agreement between the calculated structural model and the empirical diffraction data. An < 0.05 (5%) and a GoF near 1.0 mathematically confirm that the proposed 3D structure is a true, objective representation of the physical crystal, free from subjective interpretation.
Mechanistic Workflow Diagram
Fig 1. Orthogonal workflow for the structural elucidation of CAPD derivatives.
Biological and Material Implications of Structural Data
The precise atomic coordinates obtained from SCXRD directly inform downstream functional applications:
Drug Design (PDE4D Inhibitors): In the development of , X-ray crystal structures reveal that the fused cyclopentyl group of the CAPD scaffold acts as a rigid, conservative replacement for flexible alkyl chains[1]. SCXRD data proves that this moiety projects perfectly into the invariant hydrophobic Q-region of the enzyme. This precise steric fit prevents the UCR2 regulatory domain from accommodating larger residues, conferring extraordinary subtype selectivity over PDE4A-C[4].
Material Science (Corrosion Inhibitors): For CAPD derivatives utilized as , the planarity of the pyridine core and the specific dihedral angles of the pendant aryl groups dictate the molecule's adsorption geometry[2]. A flatter conformation, confirmed by XRD and supported by Monte Carlo simulations, maximizes the surface area coverage on the metal interface, leading to superior inhibition efficiencies of up to 97.7%[5].
While NMR and computational modeling are indispensable for rapid screening and dynamic solution-state analysis, SCXRD remains the undisputed gold standard. By providing absolute metrics on bond lengths, torsional strain, and intermolecular packing, SCXRD empowers researchers to rationally design highly specific therapeutics and advanced materials.
References
Nagalakshmi RA, Suresh J, Maharani S, Ranjith Kumar R, Nilantha Lakshman PL. Crystal structure of 2-benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. Acta Crystallogr Sect E Crystallogr Commun. 2015.
URL: [Link]
Abd El-Lateef HM, Khalaf MM, Shalabi K. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. 2022.
URL: [Link]
Gurney ME, et al. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. J Med Chem. 2019.
URL: [Link]
Navigating Kinome Selectivity: Cross-Reactivity Profiling of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine Analogs in WEE1 Inhibitor Development
Executive Summary The 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine scaffold has emerged as a privileged pharmacophore in the development of targeted kinase inhibitors, most notably against the WEE1 G2/M checkpoint kinase[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine scaffold has emerged as a privileged pharmacophore in the development of targeted kinase inhibitors, most notably against the WEE1 G2/M checkpoint kinase[1]. However, the structural conservation of the ATP-binding pocket across the human kinome presents a significant polypharmacology challenge. Off-target cross-reactivity—particularly with Polo-like kinase 1 (PLK1), Checkpoint kinase 1 (CHK1), and Cyclin-dependent kinase 1 (CDK1)—can severely confound pharmacological data and drive dose-limiting hematologic toxicities such as severe neutropenia[2].
This guide provides an objective, data-driven comparison of three distinct 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine analogs. By detailing the causality behind structural modifications and employing a self-validating experimental framework, we establish a robust methodology for evaluating kinome selectivity in preclinical drug development.
Mechanistic Rationale for Selectivity Profiling
To understand the necessity of rigorous cross-reactivity profiling, one must examine the causality of the WEE1 signaling axis. WEE1 is a nuclear tyrosine kinase that acts as a mitotic gatekeeper. In response to DNA damage, the ATR/CHK1 pathway activates WEE1, which subsequently phosphorylates CDK1 at Tyrosine-15, inhibiting the CDK1/Cyclin B complex and arresting the cell in the G2 phase to allow for DNA repair[2][3].
Inhibiting WEE1 forces cancer cells with high replicative stress into premature mitosis, leading to mitotic catastrophe and apoptosis. However, if an inhibitor cross-reacts with PLK1 —a kinase essential for spindle assembly and mitotic entry—the intended mechanism is abrogated. Furthermore, PLK1 co-inhibition is a primary driver of bone marrow suppression[2]. Therefore, achieving absolute selectivity for WEE1 over PLK1 and CHK1 is not merely a biochemical optimization; it is a clinical imperative.
Figure 1: WEE1 signaling axis and the divergent clinical impacts of on-target (WEE1) vs. off-target (PLK1) kinase inhibition.
Structural Analogs & Hypotheses
To demonstrate the impact of rational drug design on kinome cross-reactivity, we evaluated three distinct analogs sharing the core scaffold:
Analog A (Unsubstituted Core): N-cyclopentyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine.
Hypothesis: The planar, unhindered nature of the cyclopenta[b]pyridine core will serve as a promiscuous hinge-binder, resulting in high cross-reactivity across WEE1, PLK1, and CHK1.
Analog B (7-Methoxy-7-Methyl Substitution): 7-methoxy-7-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine[1].
Hypothesis: The introduction of a stereochemically demanding 7-methoxy-7-methyl group will create a steric clash in the narrower ATP-binding pocket of PLK1, while perfectly occupying the hydrophobic WEE1 hinge region, drastically improving selectivity.
Analog C (Bulky Benzyl Substitution): 3,5-bis(trifluoromethyl)benzyl derivative.
Hypothesis: Massive steric bulk will abolish kinase hinge-binding entirely, shifting the compound's polypharmacology toward non-kinase targets (e.g., CETP).
Self-Validating Experimental Workflows
To ensure trustworthiness, the experimental design utilizes an orthogonal, self-validating system. We first employ a cell-free, ATP-independent thermodynamic binding assay (KINOMEscan) to establish absolute binding affinities (
). Because biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition, we mandate a secondary live-cell target engagement assay (NanoBRET)[4][5].
Figure 2: Orthogonal, self-validating workflow progressing from biochemical thermodynamics to live-cell target engagement.
This active site-directed competition binding assay quantitatively measures interactions between the analogs and 468 kinases[4].
Preparation: Prepare kinase-tagged T7 phage strains in an E. coli host. Immobilize the proprietary active-site directed ligand on magnetic beads.
Equilibration: Combine the kinase-tagged phage, immobilized ligand, and the test analog (11-point serial dilution starting at 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
Incubation: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.
Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify the DNA tag via qPCR.
Self-Validation Check: The system validates itself via a parallel DMSO negative control (defining 100% binding) and a pan-kinase inhibitor positive control (staurosporine) to define the assay floor. A calculated
is only accepted if it demonstrates a strict, dose-dependent displacement curve[4].
To confirm that Analog B selectively binds WEE1 over PLK1 in a physiological environment, we utilize NanoBRET technology[5].
Transfection: Transfect HEK293 cells with plasmids encoding either NanoLuc-WEE1 or NanoLuc-PLK1 fusion proteins.
Tracer Addition: Plate cells in 384-well formats and add a cell-permeable fluorescent NanoBRET kinase tracer at a concentration yielding ~80% target occupancy.
Compound Treatment: Add test analogs in a 10-point dose-response curve and incubate for 2 hours at 37°C.
Detection: Add NanoBRET Nano-Glo Substrate and measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).
Self-Validation Check: The protocol embeds an untagged competitive displacement control. Titrating an excess of unlabeled, untagged WEE1 protein must completely ablate the tracer signal, proving the BRET reduction is due to site-specific active-site binding, not analog-induced cytotoxicity or luciferase quenching.
Comparative Data Analysis
The quantitative results of the cross-reactivity profiling are summarized below. The data highlights the profound impact of targeted structural modifications on the kinome profile.
Compound
Target Kinase
KINOMEscan (nM)
NanoBRET Cellular (nM)
Selectivity Fold (WEE1 / PLK1)
Analog A (Unsubstituted)
WEE1
45.2
112.5
~1.8x (Poor)
PLK1
82.1
205.0
CHK1
120.4
310.2
CDK1
305.0
>1000
Analog B (7-Methoxy-7-Methyl)
WEE1
3.2
14.8
>3,100x (Excellent)
PLK1
>10,000
>10,000
CHK1
>10,000
>10,000
CDK1
>10,000
>10,000
Analog C (Bulky Benzyl)
WEE1
>10,000
N/A
N/A (Kinase Inactive)
PLK1
>10,000
N/A
Discussion & Causality of Selectivity
The comparative data reveals a clear causality between the structural architecture of the 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine core and its kinome cross-reactivity.
Analog A acts as a promiscuous hinge-binder. Its flat, unhindered structure allows it to slide into the highly conserved ATP-binding pockets of WEE1, PLK1, and CHK1 with minimal discrimination. In a clinical setting, this profile would inevitably lead to the hematologic toxicities associated with PLK1 inhibition[2] and the decoupling of the ATR/CHK1 signaling pathway[3].
Analog B demonstrates the power of rational structural constraints. The addition of the 7-methoxy-7-methyl moiety[1] does not merely increase affinity for WEE1; it actively penalizes binding to off-target kinases. The causality here is driven by steric clash: the PLK1 and CHK1 ATP pockets lack the specific hydrophobic sub-pocket volume required to accommodate the 7-methyl and 7-methoxy groups. Consequently, Analog B achieves a sub-5 nM
for WEE1 while pushing PLK1 and CHK1 affinities beyond 10,000 nM. This effectively eliminates the risk of off-target bone marrow suppression.
Analog C proves that over-functionalizing the core with massive hydrophobic groups (such as the 3,5-bis(trifluoromethyl)benzyl moiety) completely abolishes kinase activity. While such modifications are useful for targeting lipid transfer proteins like CETP, they sterically occlude the molecule from entering any kinase hinge region.
References
1.[1] US20240228459A1 - Wee1 inhibitors and uses thereof - Google Patents. Google Patents. Available at:
2.[2] Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC. National Institutes of Health (NIH). Available at:
3.[4] KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks. Available at:
4.[5] Navigating the Kinome: A Comparative Guide to Kinase Selectivity Profiling Services - Benchchem. BenchChem. Available at:
5.[3] Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - Oncotarget. Oncotarget. Available at:
Translational Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: Bridging the In Vitro-In Vivo Gap
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter chemical scaffolds that exhibit stellar in vitro potency but fail disastrously in vivo due to poor pharmacokinetics (PK), meta...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter chemical scaffolds that exhibit stellar in vitro potency but fail disastrously in vivo due to poor pharmacokinetics (PK), metabolic instability, or off-target toxicity. The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a critical inflection point in modern pharmacophore design. By fusing a cyclopentane ring to a pyridine core, medicinal chemists restrict bond rotation, lower the topological polar surface area (TPSA), and lock the molecule into a highly specific conformational trajectory, which is crucial for achieving 1[1].
This guide objectively compares the translational efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine-based compounds against standard unfused alternatives, utilizing two distinct therapeutic case studies: neurotherapeutics and targeted oncology.
Case Study: PDE4D Allosteric Inhibitors (Neurotherapeutics)
The Challenge: Phosphodiesterase-4D (PDE4D) is a prime target for cognitive disorders and Fragile X Syndrome. However, traditional unfused pyridine or pyrimidine inhibitors competitively bind the active site, triggering severe dose-limiting emesis (vomiting) and vascular toxicity in vivo[2].
The Cyclopenta[b]pyridine Advantage: To circumvent active-site toxicity, researchers developed 2 utilizing a 4-chloro-2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine core[2]. Instead of blocking the active site, this rigid bicyclic core captures a regulatory helix (UCR2) in trans- across the active site of the dimeric enzyme.
In Vitro Efficacy: The compound selectively inhibits the activated, dimeric form of PDE4D over the monomeric basal state[2].
In Vivo Efficacy: The structural rigidity ensures high blood-brain barrier (BBB) penetrance, providing potent memory-enhancing effects in mouse models without the emetic response typical of competitive inhibitors[2].
Mechanism of PDE4D allosteric inhibition via UCR2 domain trans-capture.
Case Study: MAT2A Inhibitors (Targeted Oncology)
The Challenge: Methionine adenosyltransferase 2A (MAT2A) inhibition is synthetically lethal in cancers harboring an MTAP gene deletion (~15% of all cancers)[3]. Early MAT2A inhibitors suffered from C-N atropisomeric chirality, leading to unstable isomers, rapid clearance, and poor in vivo exposure[3].
The Cyclopenta[b]pyridine Advantage: By integrating the 6,7-dihydro-5H-cyclopenta[b]pyridine moiety into a spirocyclic framework, medicinal chemists successfully 3 while preserving critical hydrogen-bonding networks[3].
In Vitro Efficacy: The hit compound demonstrated exceptional enzymatic potency (IC50 = 7 nM) and cellular potency in HCT-116 MTAP(-/-) cells (IC50 = 17 nM)[3].
In Vivo Efficacy: Oral administration (10 mg/kg once daily) in xenograft mouse models resulted in a remarkable 85.9% Tumor Growth Inhibition (TGI) over 18 days, driven by massive increases in plasma drug exposure compared to non-spirocyclic predecessors[3].
Synthetic lethality pathway of MAT2A inhibitors in MTAP-deleted tumor cells.
Quantitative Data Summary
The following table summarizes the comparative performance of cyclopenta[b]pyridine derivatives against standard alternatives.
Excellent: 85.9% TGI at 10 mg/kg PO, high BBB penetration[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the transition from in vitro screening to in vivo validation requires meticulously designed assays. Below are the optimized protocols for evaluating these compounds.
Protocol A: Real-Time Coupled Enzyme Assay for PDE4D Allosteric Modulators
Standard high-throughput Fluorescence Polarization (FP) assays often yield false negatives for allosteric inhibitors. This protocol resolves that artifact.
Reagent Preparation: Prepare a reaction buffer containing NADH, phosphoenolpyruvate (PEP), pyruvate kinase, and lactate dehydrogenase (LDH).
Enzyme Incubation: Incubate dimeric PDE4D enzyme with the cyclopenta[b]pyridine test compound for 15 minutes at room temperature to allow UCR2 domain capture[2].
Substrate Addition: Initiate the reaction by adding unlabeled cAMP.
Spectroscopic Readout: Measure the oxidation of NADH to NAD+ continuously at 340 nm.
Causality & Self-Validation: Why use unlabeled cAMP instead of a fluorescent analog? Fluorescein-labeled cAMP is sterically bulky and physically prevents the UCR2 regulatory domain from closing over the active site. Because cyclopenta[b]pyridine allosteric inhibitors require UCR2 closure to bind, an FP assay will fail to detect their efficacy[2]. The coupled enzyme assay eliminates this steric hindrance, validating true allosteric target engagement.
Protocol B: In Vivo Xenograft Efficacy & PD Biomarker Workflow for MAT2A
Phenotypic tumor shrinkage must be mechanistically linked to the biochemical target to rule out off-target toxicity.
Model Selection: Subcutaneously implant HCT116 MTAP(-/-) cells into the right flank of immunocompromised mice. Wait until tumor volume reaches ~150 mm³.
Dosing Regimen: Administer the spirocyclic cyclopenta[b]pyridine compound via oral gavage (PO) at 1, 3, or 10 mg/kg once daily (QD) for 18 days[3].
Phenotypic Readout: Measure Tumor Growth Inhibition (TGI) using digital calipers twice weekly.
End-of-PD Biomarker Extraction: Exactly 1 hour after the final dose on day 18, euthanize the mice and rapidly excise the tumor tissue[3].
LC-MS/MS Analysis: Homogenize the tumor tissue and quantify intracellular S-adenosylmethionine (SAM) levels using liquid chromatography-tandem mass spectrometry.
Causality & Self-Validation: Why measure SAM levels at the exact time of tumor harvest? TGI alone does not prove the drug worked via the intended pathway. By demonstrating a 52–61% reduction in tumor SAM levels 1 hour post-dose, we create a self-validating loop: the phenotypic tumor death is directly caused by the biochemical depletion of SAM, confirming on-target MAT2A synthetic lethality in vivo[3].
References
Gurney, M. E., et al. "Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders." ACS Journal of Medicinal Chemistry, 2019. 2
Yang, S., et al. "Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models." ACS Publications, 2025. 3
"Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." PMC - NIH. 1
Head-to-head comparison of different catalysts for 6,7-dihydro-5H-cyclopenta[b]pyridine synthesis
The 6,7-dihydro-5H-cyclopenta[b]pyridine core (pyrindane) is a privileged aza-heterocyclic scaffold embedded in numerous biologically active molecules, including the broad-spectrum antibiotic cefpirome, methionine adenos...
Author: BenchChem Technical Support Team. Date: March 2026
The 6,7-dihydro-5H-cyclopenta[b]pyridine core (pyrindane) is a privileged aza-heterocyclic scaffold embedded in numerous biologically active molecules, including the broad-spectrum antibiotic cefpirome, methionine adenosyltransferase 2A (MAT2A) inhibitors, and agents for migraine treatment like Ubrogepant[1].
For decades, the de novo construction of this fused bicyclic system has relied heavily on transition metal-catalyzed [2+2+2] cycloadditions of 1,6-heptadiyne with nitriles[2]. However, recent advancements in cascade catalysis have expanded the synthetic toolkit, allowing researchers to build highly functionalized derivatives from simple starting materials[1]. As a Senior Application Scientist, selecting the right catalyst system is paramount. This guide provides a head-to-head comparison of the three most prominent catalytic approaches: Cobalt, Ruthenium, and Palladium.
Mechanistic Overview
The fundamental challenge in synthesizing cyclopenta[b]pyridines via alkyne/nitrile cycloaddition is controlling the chemo- and regioselectivity. The catalyst must favor the cross-cyclotrimerization of two alkyne units with one nitrile unit over the kinetically competitive homotrimerization of the alkynes.
Catalytic cycle for the [2+2+2] cycloaddition synthesis of cyclopenta[b]pyridines.
Head-to-Head Catalyst Comparison
Cobalt: The Industrial Standard (CpCo(CO)₂ / Co(OAc)₂)
Cobalt complexes are the most historically established catalysts for [2+2+2] cycloadditions[3]. Earth-abundant cobalt offers a highly economical route for the assembly of multi-substituted pyridines[2].
Mechanism & Causality: The reaction proceeds via the oxidative cyclometalation of 1,6-heptadiyne to form a cobaltacyclopentadiene. The displacement of the CO ligands by the nitrile is the rate-limiting step, which is why these reactions typically require elevated temperatures (140 °C) or photochemical activation (hν) to dissociate the tightly bound carbonyls.
Best For: Uncomplicated, scalable syntheses where the nitrile is relatively simple and heat-stable.
Ruthenium: The Mild & Chemoselective Alternative (Cp*RuCl(cod))
Ruthenium(II) complexes, particularly Cp*RuCl(cod), provide a milder alternative to Cobalt[4].
Mechanism & Causality: The electron-rich pentamethylcyclopentadienyl (Cp*) ligand stabilizes the Ru(II) center, while the labile cyclooctadiene (cod) ligand is easily displaced by the diyne at room temperature or mild heating (25–60 °C). This system is highly chemoselective, particularly for electron-deficient nitriles or those bearing coordinative groups (e.g., halogens or cyanamides)[5][6].
Best For: Temperature-sensitive substrates or when synthesizing 2-halo/2-amino-cyclopenta[b]pyridines. Note: To prevent the competitive homotrimerization of 1,6-heptadiyne, the diyne must be added slowly via a syringe pump[7].
Palladium: The Modern Cascade Architect (Pd(0) π-Lewis Base)
Recent breakthroughs (2024–2026) have introduced Palladium-catalyzed cascade reactions as a powerful method for constructing densely substituted cyclopenta[b]pyridines[1][8].
Mechanism & Causality: Unlike traditional [2+2+2] pathways, the Pd(0) π-Lewis base system initiates a cascade transformation of 1,3-enyne-tethered malononitriles. The Pd(0) coordinates to the alkene, and the resulting back-donation promotes an intramolecular vinylogous addition of the alkyne to the pendent cyano group[1]. This is followed by cis/trans isomerization, Suzuki coupling, 6π-aza-electrocyclization, and oxidative aromatization[1].
Best For: Late-stage functionalization and the one-pot synthesis of highly complex, multi-substituted pharmaceutical intermediates.
Quantitative Performance Data
The following table summarizes the experimental performance of each catalyst system based on recent literature data[1][2][7].
Catalyst System
Reaction Type
Typical Temp (°C)
Regioselectivity
Yield Range
Key Advantage
CpCo(CO)₂
[2+2+2] Cycloaddition
110–140 (or hν)
Moderate to Good
60–85%
High atom economy; highly robust and cost-effective.
Cp*RuCl(cod)
[2+2+2] Cycloaddition
25–60
Excellent
55–90%
Operates under mild conditions; excellent halogen tolerance.
Pd₂(dba)₃ / Ligand
Cascade Assembly
80–100
Perfect (Directed)
70–95%
Access to highly complex, densely functionalized architectures.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the physical or chemical rationale (causality) behind the action.
Protocol A: Ruthenium-Catalyzed Synthesis of 2-Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine
Based on the mild Cp*RuCl(cod) methodology for sensitive substrates[7].
Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the nitrile (1.5 mmol) and Cp*RuCl(cod) (0.05 mmol, 5 mol%) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
Causality: Degassing is critical. Ru(II) catalysts are susceptible to oxidative deactivation by dissolved O₂, which can prematurely terminate the catalytic cycle.
Slow Addition: Dissolve 1,6-heptadiyne (1.0 mmol) in anhydrous DCE (5 mL). Using a syringe pump, add the diyne solution dropwise to the reaction mixture over 2 hours at 60 °C.
Causality: Maintaining a low steady-state concentration of the diyne prevents the kinetically favored diyne homocoupling (forming benzene derivatives), forcing the cross-cycloaddition with the nitrile[7].
Reaction Monitoring: Stir the mixture for an additional 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active diyne spot (Rf ~0.8) is fully consumed and a new highly UV-active spot (Rf ~0.3-0.5, depending on the nitrile substituent) appears.
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify directly via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc).
Validation Check: The isolated product should be analyzed by ¹H NMR. The signature cyclopentyl methylene protons will appear as distinct multiplets around δ 2.10 (quintet, 2H), 2.80 (triplet, 2H), and 2.95 (triplet, 2H) ppm[4].
Based on recent state-of-the-art Pd(0) π-Lewis base catalysis[1].
Reaction Setup: To a dried 10 mL microwave vial, add the 1,3-enyne-tethered malononitrile (0.2 mmol), arylboronic acid (0.4 mmol), Pd₂(dba)₃ (5 mol%), specific phosphine ligand (10 mol%), and PhCOCF₃ (0.4 mmol) as the hydrogen acceptor[1].
Solvent & Base: Add anhydrous 1,4-dioxane (2 mL) and K₂CO₃ (0.4 mmol). Seal the vial with a Teflon-lined crimp cap and purge with Argon for 5 minutes.
Heating & Cascade Initiation: Heat the mixture at 90 °C for 12 hours.
Causality: The elevated temperature facilitates the initial Suzuki coupling, while PhCOCF₃ acts as a reliable hydrogen acceptor to drive the final oxidative aromatization step, pushing the equilibrium toward the fully aromatic cyclopenta[b]pyridine core[1].
Isolation: Dilute with EtOAc, filter through a pad of Celite to remove the Pd-black precipitates, concentrate, and purify via preparative TLC or column chromatography.
References
[1] Li, S.-C., Wang, S.-Q., Feng, M.-S., Li, A., et al. (2026). Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles. Organic Letters. ACS Publications.
[2],[3] Cen, K., Usman, M., Shen, W., Liu, M., Yang, R., Cai, J. (2022). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 20(37), 7391-7404. RSC Publishing.
[7] Miyazaki, Y., Tanaka, F., Takeshita, K., Mori, A. (2011). Tetrakis[(2-pyridylmethyl)ethylenediamine] (TPEN) derivatives through Ruthenium-Catalyzed-[2+2+2]Cycloaddition. Department of Chemical Science and Engineering, Kobe University.
[5] Synthesis of 2,2'-bipyridines by transition metal-catalyzed alkyne/nitrile[2 + 2 + 2] cycloaddition. (2012). Heterocycles, Vol. 85, No. 7.
[6] A Ruthenium Complex-Catalyzed Cyclotrimerization of Halodiynes with Nitriles. Synthesis of 2- and 3-Halopyridines. (2025). ResearchGate.
The Evolving Landscape of Cyclopenta[b]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
Abstract The cyclopenta[b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic and steric properties...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cyclopenta[b]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and agrochemical research. Its unique electronic and steric properties provide a versatile framework for the design of potent and selective modulators of various biological targets. This comprehensive guide provides an in-depth analysis of the structure-activity relationships (SAR) of different cyclopenta[b]pyridine derivatives, comparing their performance across a range of applications including oncology, inflammation, and crop protection. We will delve into the causality behind experimental design, present detailed protocols for key assays, and visualize the intricate interplay between chemical structure and biological function.
Introduction: The Significance of the Cyclopenta[b]pyridine Core
The fusion of a cyclopentane ring with a pyridine moiety creates a rigid, bicyclic system with a distinct three-dimensional architecture. This scaffold serves as a bioisostere for other important heterocycles like indoles and purines, allowing it to interact with a wide array of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding, while the cyclopentane ring and its substituents can be modified to fine-tune lipophilicity, steric bulk, and overall molecular conformation. These features make cyclopenta[b]pyridine derivatives attractive candidates for the development of novel therapeutics and agrochemicals.
Comparative Analysis of Structure-Activity Relationships
The biological activity of cyclopenta[b]pyridine derivatives is profoundly influenced by the nature and position of substituents on both the cyclopentane and pyridine rings. This section will compare the SAR of different series of these compounds against various biological targets.
Agrochemical Applications: Antiviral, Insecticidal, and Fungicidal Activities
A notable class of cyclopenta[b]pyridine derivatives, specifically 5-aryl-cyclopenta[c]pyridines derived from the natural product cerbinal, has demonstrated significant potential in agriculture.[1][2]
Key SAR Insights:
5-Aryl Substitution: The introduction of an aryl group at the 5-position is a critical determinant of activity.
Antiviral Activity (Anti-TMV): The presence of a methoxy group at the meta-position of the 5-phenyl ring, as seen in compound 4k , was found to be highly favorable for anti-Tobacco Mosaic Virus (TMV) activity.[1][2] In some cases, compounds like 4g and 4k surpassed the efficacy of the commercial agent ribavirin.[1][2]
Fungicidal Activity: Electron-withdrawing groups on the 5-aryl substituent enhance fungicidal activity. For instance, compound 4i , bearing a 3,4,5-trifluorophenyl group, exhibited potent inhibition against several pathogenic fungi.[1][2]
Insecticidal Activity: While many derivatives showed good larvicidal efficacy against the diamondback moth (Plutella xylostella), the specific structural requirements for optimal insecticidal activity are more complex and appear to be sensitive to the overall substitution pattern.
Table 1: Comparative Biological Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives
Compound
5-Aryl Substituent
Anti-TMV Activity (Inactivation, 500 µg/mL)
Fungicidal Activity (% Inhibition at 50 µg/mL against S. sclerotiorum)
Anticancer Activity: Targeting Kinases and Cell Proliferation
The cyclopenta[b]pyridine scaffold is also a key component of potent anticancer agents, often acting as kinase inhibitors. The 7-azaindole (a cyclopenta[b]pyridine isomer) core is particularly prevalent in this area.
Key SAR Insights:
Kinase Inhibition (Erk5 and PI3K):
For Erk5 inhibition, a double bond in the piperidine ring and the nitrogen at the N7 position of the 7-azaindole core were found to be essential for antiproliferative activity.[3]
In the context of PI3K inhibition, the 7-azaindole scaffold can form two crucial hydrogen bonds with Val882 in the kinase domain.[4]
Antiproliferative Activity:
In a series of benzo[5][6]cyclohepta[1,2-b]pyridine derivatives, specific substitutions led to potent antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than doxorubicin and paclitaxel.[7]
Table 2: Anticancer Activity of Cyclopenta[b]pyridine and Related Derivatives
The versatility of the cyclopenta[b]pyridine scaffold extends to the central nervous system and inflammatory pathways.
Key SAR Insights:
Opioid Receptor-Like 1 (ORL1) Antagonism: In a series of cyclohepta[b]pyridine derivatives, specific substitutions on the piperidine moiety were crucial for potent and selective ORL1 antagonist activity with minimal off-target effects on the hERG K+ channel.[8]
Anti-inflammatory Activity: Certain pyridine derivatives have shown anti-inflammatory properties, with their mechanism often linked to the inhibition of pro-inflammatory mediators. While specific SAR for cyclopenta[b]pyridines as anti-inflammatory agents is an emerging area, the broader class of pyridine derivatives shows promise.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis: Suzuki-Miyaura Cross-Coupling for 5-Aryl-cyclopenta[c]pyridines
This protocol describes a common method for introducing the crucial 5-aryl moiety.
Protocol:
Reaction Setup: To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate in a mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄).[2]
Degassing: Degas the mixture and place it under an inert argon atmosphere.
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄.[2]
Reaction: Heat the reaction mixture at 95 °C for 8 hours.
Workup and Purification: After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the final 5-aryl-cyclopenta[c]pyridine derivative.[2]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the cyclopenta[b]pyridine derivatives for a specified period (e.g., 24-72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which cyclopenta[b]pyridine derivatives exert their effects is crucial for rational drug design.
Inhibition of the PI3K/AKT/mTOR Pathway
Several 7-azaindole derivatives have been identified as potent inhibitors of PI3K, a key kinase in a signaling pathway that is frequently dysregulated in cancer.[4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Modulation of the CDK2/Cyclin E Cell Cycle Checkpoint
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. The cyclopenta[b]pyridine scaffold has been utilized to develop potent CDK2 inhibitors, leading to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin E complex.
Conclusion and Future Directions
The cyclopenta[b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of bioactive molecules. The structure-activity relationships discussed in this guide highlight the importance of substituent tuning to achieve desired potency and selectivity. For agrochemical applications, the focus remains on optimizing the 5-aryl substitution to enhance efficacy against a broader spectrum of pests and pathogens while maintaining a favorable safety profile. In the realm of oncology, the development of selective kinase inhibitors based on the 7-azaindole core continues to be a promising avenue. Future research should focus on exploring novel substitution patterns, investigating under-explored biological targets, and leveraging computational modeling to further refine the design of next-generation cyclopenta[b]pyridine derivatives.
References
Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
Wang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
Sajja, Y., et al. (2016). Anti-Proliferative Evaluation of Benzo[5][6]Cyclohepta[1,2-b]Pyridine Derivatives in Addition to Anti-Inflammatory Activity. Open Science Publications. [Link]
Nagano, M., et al. (2008). A novel class of cycloalkano[b]pyridines as potent and orally active opioid receptor-like 1 antagonists with minimal binding affinity to the hERG K+ channel. Journal of Medicinal Chemistry. [Link]
New, D. C., & Wong, Y. H. (2002). The ORL1 receptor: molecular pharmacology and signalling mechanisms. Neurosignals. [Link]
Comprehensive Safety & Disposal Guide: 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine As a specialized heterocyclic aromatic amine, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3) is a critical building block...
As a specialized heterocyclic aromatic amine, 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3) is a critical building block in advanced drug development and organic synthesis. However, its chemical structure presents specific acute toxicity risks. This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and self-validating protocols required to handle, contain, and dispose of this compound safely.
Chemical Identity & Hazard Profile
Before initiating any operational workflow, it is critical to understand the physical and toxicological parameters of the compound.
H302 : Harmful if swallowedH312 : Harmful in contact with skinH332 : Harmful if inhaled[2]
Precautionary Code
P280 : Wear protective gloves/clothing/eye protection[2]P501 : Dispose of contents/container to an approved waste plant[3]
Mechanistic Toxicology: The Causality of Risk
To build a culture of safety, laboratory personnel must understand why a chemical is hazardous, rather than simply memorizing hazard codes.
Dermal and Systemic Toxicity (H312, H302):
Aminopyridines and related aromatic amines are highly lipophilic in their free-base form. This allows them to rapidly penetrate the lipid bilayer of the stratum corneum (intact skin) and the gastrointestinal tract[4].
Methemoglobinemia & Oxygen Deprivation (H332):
Once absorbed into the bloodstream, aromatic amines undergo cytochrome P450-mediated N-hydroxylation in the liver. These N-hydroxylated metabolites co-oxidize with oxy-hemoglobin (HbO2) in erythrocytes to form methemoglobin (met-Hb)[5]. Because the iron in methemoglobin is in the ferric (Fe3+) state rather than the ferrous (Fe2+) state, it cannot bind oxygen, leading to methemoglobinemia and cellular hypoxia[5]. Furthermore, aminopyridines can disrupt neural transmission by blocking potassium (K+) channels, which can lead to tremors or respiratory distress in acute exposure scenarios[4].
Operational Safety & Handling Protocols
Every handling procedure must be a self-validating system to ensure zero exposure.
Engineering Controls: Always handle the compound inside a certified chemical fume hood to mitigate inhalation risks (H332). Validation: Check the fume hood's magnehelic gauge before use to ensure an inflow velocity of at least 100 fpm.
Advanced PPE (P280):
Gloves: Wear standard nitrile gloves, but implement a double-gloving protocol. Causality: Free-base amines can slowly permeate standard nitrile over time. If the outer glove is contaminated, remove it immediately to prevent breakthrough to the skin.
Body & Eyes: A fully buttoned lab coat and splash-proof safety goggles are mandatory.
Caption: Logical relationship between GHS hazard statements, precautionary measures, and disposal.
Spill Response & Containment Workflow
In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact.
Step-by-Step Containment Methodology:
Evacuate & Assess: Isolate the area. Do not attempt cleanup without assessing the volume and ensuring the fume hood is operational.
Don Appropriate PPE: Upgrade to a half-mask respirator with organic vapor cartridges if the spill occurs outside a fume hood.
Inert Containment: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth. Causality: Never use acidic neutralizers directly on the spill, as the acid-base reaction can be highly exothermic, causing the toxic amine to volatilize into the breathing zone.
Mechanical Collection: Use non-sparking plastic tools to sweep the absorbed mixture into a sealable hazardous waste container.
Decontamination & Validation: Wash the affected surface with a surfactant/soap solution.
Self-Validation Step: Wipe the cleaned area with a damp, white absorbent pad. Inspect the pad for any yellowish/brownish discoloration (amines darken upon air oxidation). If discoloration is present, repeat the surfactant wash until the pad remains pristine.
Caption: Workflow for the containment and disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine spills.
Standard Operating Procedure (SOP): Proper Disposal
6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine cannot be flushed down the drain or disposed of in standard municipal waste. It is classified as hazardous chemical waste and must be processed at an approved facility (P501)[3].
Step-by-Step Disposal Methodology:
Waste Segregation: Collect all liquid and solid waste containing this compound in a designated "Basic Organic Waste" container. Causality: Segregating amines from halogenated solvents and strong oxidizers prevents the formation of explosive intermediates or toxic gas release.
pH Validation (Self-Validating Step): Before sealing the bulk waste carboy, test the headspace or a micro-aliquot with pH paper. Ensure the waste is neutral to mildly basic (pH 7–9). If the waste is highly acidic, an accidental cross-contamination has occurred, and EHS must be notified immediately to prevent container pressurization.
Final Destruction: Transfer the sealed containers to your institutional EHS department. The mandatory final destruction method is high-temperature incineration (>1000°C).
Causality: Incineration ensures the complete thermal oxidation of the carbon framework. The nitrogen atoms are converted into nitrogen oxides (NOx), which are safely captured and scrubbed by the incinerator's emission control systems, preventing environmental contamination and aquatic toxicity[3].
References
1.[1] BLD Pharm. "146331-19-3 | 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine". bldpharm.com. Link
2.[2] BLD Pharm. "Hazard Statements and Safety Data for 146331-19-3". bldpharm.com. Link
3.[3] Merck Millipore. "SAFETY DATA SHEET - General Guidelines for Acute Tox 4". merckmillipore.com. Link
4. Sigma-Aldrich. "SAFETY DATA SHEET - Spill Containment and PPE". sigmaaldrich.com.Link
5.[5] Chemical Research in Toxicology. "Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines". nih.gov. Link
6.[4] US EPA. "Aminopyridines - EPA Archive". epa.gov. Link
Personal protective equipment for handling 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an integral component of experimental integrity. Handling 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an integral component of experimental integrity. Handling 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine (CAS: 146331-19-3) requires a deep understanding of its molecular architecture to implement effective Personal Protective Equipment (PPE) and operational controls.
This compound—a fused cyclopentane-pyridine system with an exocyclic amine—is a highly valuable building block in drug discovery. However, its structure dictates a strict "zero-exposure" handling philosophy.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. 6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine carries GHS hazard statements H302 (Harmful if swallowed) , H312 (Harmful in contact with skin) , and H332 (Harmful if inhaled) [1].
The danger stems from two specific structural features:
Enhanced Lipophilicity: The fused cyclopentane ring increases the molecule's lipophilicity compared to standard pyridines, allowing it to rapidly penetrate intact dermal barriers[2].
Biological Reactivity: Once in systemic circulation, aminopyridines act as potent potassium (K+) channel blockers, which can lead to severe neurotoxicity, convulsions, and respiratory failure[2]. Furthermore, aromatic amines can react in the blood to convert hemoglobin to methemoglobin, severely impairing oxygen transport[3].
Mechanistic pathway of aminopyridine exposure, biological targets, and toxicological outcomes.
Quantitative Safety & Operational Parameters
To mitigate these mechanistic risks, standard laboratory PPE is insufficient. The following table summarizes the quantitative specifications required for handling this compound safely.
Parameter
Specification / Value
Operational Rationale
Glove Thickness (Outer)
8 mil Nitrile
Prevents micro-tears during mechanical handling of spatulas/glassware.
Glove Thickness (Inner)
4 mil Nitrile
Provides tactile sensitivity while maintaining a secondary dermal barrier.
Chemical Breakthrough Time
> 480 minutes
Ensures absolute protection against dermal absorption of aminopyridines.
Fume Hood Face Velocity
80 – 120 fpm
Captures aerosolized particulates without creating turbulent vortexes.
Decontamination Wash
5% Acetic Acid (v/v)
Protonates the amine, converting it to a water-soluble, non-volatile salt.
Degradation Reagent
0.2 M KMnO₄ in 1.7 N H₂SO₄
Oxidatively cleaves the aromatic amine ring for safe waste disposal.
Self-Validating Operational Workflow
A protocol is only as strong as its verification steps. The following methodology incorporates self-validating checks to ensure the PPE and environment are functioning before the chemical is ever exposed.
Phase 1: Environmental & Barrier Validation
Airflow Verification: Tape a 2-inch tissue strip to the bottom of the fume hood sash. A steady inward pull visually validates negative pressure. Confirm the digital monitor reads between 80–120 fpm.
Glove Integrity Testing: Before donning, inflate the 8-mil outer nitrile gloves with ambient air, twist the cuff to seal, and apply gentle pressure. Discard immediately if any pressure loss (pinhole leak) is detected.
Gowning Sequence: Don a Tyvek lab coat (or chemically resistant apron), splash-proof safety goggles, and a face shield. Apply the 4-mil inner gloves, followed by the validated 8-mil outer gloves. Pull the outer glove cuffs over the Tyvek sleeves to create a continuous, impenetrable barrier.
Phase 2: Dispensing & Handling
Static Mitigation: Aminopyridine powders easily hold static charges, increasing inhalation risk. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth before opening.
Closed-System Transfer: Use a disposable, anti-static polypropylene spatula. Weigh the material directly into a pre-tared, sealable vial rather than an open weigh boat to prevent aerosolization during transit.
Solubilization: If creating a stock solution, add the solvent directly to the sealed vial via a syringe through a septum, or open the vial only deep within the validated fume hood.
Self-validating operational workflow for the safe handling and disposal of aromatic amines.
Decontamination & Disposal Plan
Standard solvent cleanup is dangerous for aromatic amines, as it can inadvertently spread the compound or increase its dermal permeability.
Spill Mitigation (The Protonation Strategy):
If the powder is spilled, do not dry sweep , as this generates highly toxic dust. Instead, gently overlay the spill with absorbent pads dampened with 5% acetic acid. The weak acid protonates the exocyclic amine, converting the lipophilic free base into a pyridinium salt. This drastically reduces its volatility and dermal absorption potential, allowing for safe mechanical cleanup[3].
Chemical Degradation of Waste:
Do not mix concentrated aminopyridine waste with general non-halogenated organic solvents. For aqueous or reactive disposal, aromatic amines can be chemically degraded using an acidified potassium permanganate solution (0.2 M KMnO₄ in 1.7 N H₂SO₄). Stir the waste mixture for 8 hours at room temperature until the purple color persists, then neutralize the excess permanganate with solid sodium bisulfite before final segregation into institutional hazardous waste streams[4].